Ethyl 5-nitrobenzofuran-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-nitro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBGWVHAWGMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989694 | |
| Record name | Ethyl 5-nitro-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69604-00-8, 69404-00-8 | |
| Record name | 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69604-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-nitrobenzofuran-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069604008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-nitro-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 69404-00-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWP4ZD8WZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Ethyl 5-nitrobenzofuran-2-carboxylate" synthesis mechanism and intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis mechanism, intermediates, and experimental protocols for producing Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in the development of various pharmaceuticals. The information presented herein is curated for professionals in the fields of chemical research and drug development.
Core Synthesis Pathways and Mechanisms
The synthesis of this compound is primarily achieved through a base-catalyzed cyclocondensation reaction. The most common starting material for this process is 5-nitrosalicylaldehyde. This is reacted with a compound containing a reactive methylene group and an ester functionality, which will form the remainder of the furan ring. Key reagents for this step include diethyl bromomalonate and ethyl bromoacetate.
The general mechanism proceeds as follows:
-
Deprotonation: A base, typically a carbonate such as potassium carbonate or sodium carbonate, deprotonates the active methylene group of the reagent (e.g., diethyl bromomalonate), creating a nucleophilic carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the 5-nitrosalicylaldehyde, forming an alkoxide intermediate.
-
Proton Transfer: A proton transfer likely occurs, neutralizing the alkoxide.
-
Intramolecular Cyclization: The phenoxide ion, formed by the deprotonation of the hydroxyl group on the salicylaldehyde, acts as a nucleophile, attacking the carbon atom bonded to the bromine. This intramolecular Williamson ether synthesis step forms the dihydrobenzofuran ring.
-
Elimination/Aromatization: Subsequent elimination of water and, in the case of using diethyl bromomalonate, a carboxyl group, leads to the formation of the aromatic benzofuran ring system.
Visualizing the Synthesis Mechanism
The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound from 5-nitrosalicylaldehyde and diethyl bromomalonate.
Spectroscopic and Synthetic Profile of Ethyl 5-nitrobenzofuran-2-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in pharmaceutical research. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization and synthesis of this compound.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectral data from commercial databases requires subscription access, the following tables summarize the expected and reported spectroscopic characteristics based on available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables outline the anticipated chemical shifts for the ¹H and ¹³C nuclei of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | Ethyl group (-CH₃) |
| Data not available | - | - | Ethyl group (-CH₂) |
| Data not available | - | - | Aromatic protons |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Ethyl group (-CH₃) |
| Data not available | Ethyl group (-CH₂) |
| Data not available | Aromatic and furan carbons |
| Data not available | Carbonyl carbon (C=O) |
Note: Specific chemical shift values are not publicly available in the immediate search results but are indicated to be present in databases such as SpectraBase.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | C=O stretch (ester) |
| Data not available | N-O stretch (nitro group) |
| Data not available | C-O stretch (ester and furan) |
| Data not available | C-H stretch (aromatic and aliphatic) |
| Data not available | C=C stretch (aromatic) |
Note: While a general IR spectrum is mentioned in PubChem, specific peak positions are not detailed in the provided search results.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₁H₉NO₅, with a molecular weight of 235.19 g/mol .[1][2]
Table 4: Mass Spectrometry Data
| m/z | Fragmentation |
| 235 | [M]⁺ (Molecular ion) |
| Data not available | Further fragmentation ions |
Note: A detailed mass spectrum with fragmentation analysis was not found in the initial search.
Experimental Protocols
The synthesis of this compound can be achieved through multiple routes. A common and effective method involves the reaction of a substituted salicylaldehyde with an α-haloacetate.
Synthesis from 5-Nitrosalicylaldehyde
A frequently cited method involves the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate.[3]
Reaction Scheme:
Detailed Protocol:
-
To a solution of 5-nitrosalicylaldehyde in a suitable solvent such as N-methyl pyrrolidine (NMP) or DMF, add a base like anhydrous potassium carbonate or sodium carbonate.
-
Stir the mixture for a period at room temperature to facilitate the formation of the phenoxide.
-
Add ethyl bromoacetate to the reaction mixture.
-
Heat the mixture, typically to around 100-110°C, and stir for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis from Salicylaldehyde
An alternative two-step synthesis starts with the nitration of salicylaldehyde.
Detailed Protocol:
-
Nitration of Salicylaldehyde: Dissolve salicylaldehyde in acetic acid and cool the solution to 0°C. Add nitric acid dropwise while maintaining the low temperature. Stir the reaction mixture for several hours at room temperature to yield 5-nitrosalicylaldehyde.
-
Cyclization: The resulting 5-nitrosalicylaldehyde is then reacted with ethyl bromoacetate in the presence of a base as described in the protocol above to yield this compound.
Visualizing the Workflow
The general workflow for the synthesis and characterization of this compound is illustrated in the following diagram.
Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for the synthesis and characterization of this compound. For detailed, quantitative spectroscopic data, direct access to chemical databases is recommended.
References
- 1. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 2. WO2019133652A1 - Benzodiazepine derivatives - Google Patents [patents.google.com]
- 3. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of "Ethyl 5-nitrobenzofuran-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-nitrobenzofuran-2-carboxylate is a heterocyclic organic compound featuring a benzofuran core substituted with a nitro group and an ethyl ester. This molecule serves as a valuable intermediate in the synthesis of more complex pharmaceutical and agrochemical compounds.[1][2] Derivatives of benzofuran are recognized for a wide array of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The presence of the nitro group and the ester functionality on the benzofuran scaffold provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry and material science.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a light yellow to brown powder or crystalline solid.[5][6] Below is a summary of its key physical and chemical properties.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₅ | [7][8][9] |
| Molecular Weight | 235.19 g/mol | [7][8][9] |
| Melting Point | 152-156 °C | [8] |
| Appearance | Light yellow to Brown powder to crystal | [5][6] |
| Assay (Purity) | >97.0% (GC) | [5][6][8] |
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 69604-00-8 | [7][8] |
| IUPAC Name | ethyl 5-nitro-1-benzofuran-2-carboxylate | [7] |
| SMILES | CCOC(=O)c1cc2cc(ccc2o1)--INVALID-LINK--=O | [7][8] |
| InChI | 1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | [7][8] |
| InChIKey | ATHBGWVHAWGMAL-UHFFFAOYSA-N | [7][8] |
Computed Properties
| Property | Value | Source |
| XLogP3 | 2.7 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |
| Rotatable Bond Count | 3 | [7] |
| Exact Mass | 235.04807239 Da | [7] |
| Topological Polar Surface Area | 85.3 Ų | [7] |
Spectral Data
While publicly accessible raw spectral data is limited, the following information has been compiled from available databases.
NMR Spectroscopy
¹H and ¹³C NMR spectra for this compound have been recorded.[5][7] The expected chemical shifts can be predicted based on the structure.
Expected ¹H NMR Chemical Shifts:
-
Ethyl group (CH₂): ~4.4 ppm (quartet)
-
Ethyl group (CH₃): ~1.4 ppm (triplet)
-
Benzofuran ring protons: ~7.5-8.5 ppm (multiplets)
Expected ¹³C NMR Chemical Shifts:
-
Carbonyl carbon (C=O): ~160-170 ppm
-
Benzofuran ring carbons: ~110-160 ppm
-
Ethyl group (CH₂): ~60-65 ppm
-
Ethyl group (CH₃): ~14-15 ppm
Infrared (IR) Spectroscopy
An FTIR spectrum has been recorded using the KBr wafer technique.[7] Key expected absorption bands include:
-
C=O stretching (ester): ~1720-1740 cm⁻¹
-
NO₂ stretching (asymmetric): ~1520-1560 cm⁻¹
-
NO₂ stretching (symmetric): ~1340-1360 cm⁻¹
-
C-O stretching (ester and furan): ~1000-1300 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
Mass Spectrometry
The fragmentation pattern in mass spectrometry would be influenced by the ester and nitro groups. Expected fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃), ethylene (-C₂H₄) via McLafferty rearrangement, and loss of NO₂.
Experimental Protocols
Synthesis of this compound
A reported synthesis method involves the cyclization of 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate.[10]
Procedure:
-
Charge a reaction flask with 39.7g of ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate.
-
Add 500ml of ethanol and 25ml of triethylamine.
-
Heat the mixture under reflux for 8 hours.
-
After the reaction, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add 200ml of water and adjust the pH to 6-7 with 0.1mol/L hydrochloric acid.
-
Filter the resulting solid, wash the filter cake with water, and dry under vacuum to obtain this compound.
The following diagram illustrates a general workflow for a chemical synthesis and purification process.
Biological Activity Assays
Benzofuran derivatives have shown potential as both anticancer and antimicrobial agents.[11][12] Below are generalized protocols for evaluating these activities.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the concentration that inhibits 50% of cell growth (IC₅₀).
The logical flow of an MTT assay is depicted in the following diagram.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. This compound [myskinrecipes.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 69604-00-8 [chemicalbook.com]
- 5. 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | C11H9NO5 | CID 1382954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 5-nitrobenzofuran-2-carboxylate" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-nitrobenzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, experimental protocols for its synthesis, and its potential as a DNA-binding agent with therapeutic applications.
Chemical Identity and Molecular Structure
This compound is a benzofuran derivative characterized by a nitro group at the 5-position and an ethyl ester at the 2-position of the benzofuran core.
The molecular structure of this compound is represented by the following identifiers:
Physicochemical and Spectral Data
A summary of the key physicochemical and available spectral data for this compound is presented in the table below. This information is crucial for its identification, purity assessment, and further research applications.
| Property | Value | Reference(s) |
| Physical State | Solid, powder to crystal | [1] |
| Appearance | Light yellow to Brown | [1] |
| Melting Point | 152-156 °C | [1] |
| Purity | >97.0% (GC) | [1] |
| ¹H NMR | Data not explicitly available in search results | |
| ¹³C NMR | Data not explicitly available in search results | |
| FTIR | Data not explicitly available in search results | |
| Mass Spectrometry | Data not explicitly available in search results |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the cyclization of an appropriate precursor. The following protocol is adapted from a patented synthetic route.
Materials:
-
Ethyl 2-bromo-3-(2-hydroxy-5-nitrophenyl)propionate
-
Acetonitrile
-
Triethylamine
-
0.1 mol/L Hydrochloric acid
-
Water
Procedure:
-
In a reaction flask, charge 39.7 g of ethyl 2-bromo-3-(2-hydroxy-5-nitrophenyl)propionate.
-
Add 500 ml of acetonitrile to the flask.
-
Add 25 ml of triethylamine to the reaction mixture.
-
Reflux the mixture for 8 hours.
-
After the reaction is complete, recover the acetonitrile by concentration under reduced pressure.
-
Once most of the acetonitrile is removed, add 200 ml of water to the residue.
-
Adjust the pH of the solution to 6-7 using 0.1 mol/L hydrochloric acid.
-
Filter the resulting precipitate and wash the filter cake with water.
-
Dry the solid under vacuum to yield this compound.
This method reports a yield of 87%.
Biological Activity and Potential Applications
Derivatives of benzofuran-2-carboxylic acid are recognized for a variety of pharmacological activities. Notably, this compound has been identified as a DNA-binding agent. Its structural components are thought to mimic natural antitumor agents such as duocarmycin and netropsin. The nitro group on the benzofuran ring is considered a key feature for its potential anticancer activity, which may involve intercalation or binding within the minor groove of DNA, leading to inhibition of cellular processes in cancer cells.
Logical Workflow for Anticancer Activity Assessment
The following diagram outlines a logical workflow for the preliminary assessment of the anticancer properties of this compound.
Caption: A logical workflow for assessing the anticancer activity of this compound.
References
The Biological Frontier of Nitrobenzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the scientific community. Among the myriad of heterocyclic compounds, nitrobenzofuran derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities. Their unique structural features, characterized by the fusion of a furan ring with a nitro-substituted benzene ring, underpin their potent antimicrobial and anticancer properties. This in-depth technical guide serves as a comprehensive resource, consolidating the current understanding of the synthesis, biological evaluation, and mechanisms of action of nitrobenzofuran derivatives.
Anticancer Activity: Unveiling the Cytotoxic Potential
Nitrobenzofuran derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Cytotoxicity Data
The anticancer efficacy of various nitrobenzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative nitrobenzofuran and related benzofuran derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 | [1] |
| HT-29 (Colon) | 7.76 | [1] | |
| 6-Nitrobenzofuran-2-carbohydrazide Derivative 1 | MCF-7 (Breast) | 3.30 | |
| 6-Nitrobenzofuran-2-carbohydrazide Derivative 2 | MCF-7 (Breast) | 2.70 | |
| 6-Nitrobenzofuran-2-carbohydrazide Derivative 3 | MCF-7 (Breast) | 2.70 | |
| 6-Nitrobenzofuran-2-carbohydrazide Derivative 10 | MCF-7 (Breast) | 2.70 | |
| 6-Nitrobenzofuran-2-carbohydrazide Derivative 11 | MCF-7 (Breast) | 1.00 | |
| 6-Nitrobenzofuran-2-carbohydrazide Derivative 17 | MCF-7 (Breast) | 3.75 | |
| Benzo[b]furan Derivative 26 | MCF-7 (Breast) | 0.057 | [2] |
| Benzo[b]furan Derivative 36 | MCF-7 (Breast) | 0.051 | [2] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Nitrobenzofuran derivatives have shown promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Data
The antimicrobial potency of nitrobenzofuran derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below presents the MIC values for several nitrobenzofuran and related derivatives against various microbial species.
| Compound/Derivative | Microbial Species | MIC (µg/mL) | Reference |
| 5-nitrofuran-isatin hybrid 5 | Staphylococcus aureus (MRSA) | 8 | [3] |
| 5-nitrofuran-isatin hybrid 6 | Staphylococcus aureus (MRSA) | 1 | [3] |
| Benzofuran Derivative M5a | Enterococcus faecalis | 50 | [4] |
| Benzofuran Derivative M5g | Enterococcus faecalis | 50 | [4] |
| Benzofuran Derivative M5i | Candida albicans | 25 | [4] |
| Benzofuran Derivative M5k | Candida albicans | 25 | [4] |
| Benzofuran Derivative M5l | Candida albicans | 25 | [4] |
| Benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | [5] |
| Escherichia coli | 25 | [5] | |
| Staphylococcus aureus | 12.5 | [5] | |
| Benzofuran Derivative 2 | Staphylococcus aureus | 25 | [5] |
| Benzofuran Derivative 5 | Penicillium italicum | 12.5 | [5] |
| Colletotrichum musae | 12.5 | [5] | |
| Benzofuran Derivative 6 | Colletotrichum musae | 12.5-25 | [5] |
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for the synthesis and biological evaluation of nitrobenzofuran derivatives are provided below.
Synthesis of 2-Nitrobenzofuran Derivatives
A common method for the synthesis of 2-nitrobenzofurans involves the reaction of a substituted salicylaldehyde with bromonitromethane.[6]
Materials:
-
Substituted salicylaldehyde
-
Bromonitromethane
-
Potassium carbonate
-
Methanol
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Suspend the salicylaldehyde (1.0 mmol) and potassium carbonate (1.5 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add bromonitromethane (1.2 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 2-nitrobenzofuran derivative.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nitrobenzofuran derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the nitrobenzofuran derivative in complete culture medium.
-
Treat the cells with different concentrations of the test compound and include a vehicle control. Incubate for the desired exposure time (e.g., 48 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10][11][12]
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Nitrobenzofuran derivative (test compound)
-
Positive control (e.g., a standard antibiotic)
-
Negative control (e.g., the solvent used to dissolve the compound)
-
Sterile petri dishes
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microbial strain.
-
Spread the microbial inoculum evenly onto the surface of the MHA plates.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the nitrobenzofuran derivative solution, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and caspases.[13]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Colony Formation Assay
The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is used to determine the long-term effects of a cytotoxic agent on cell proliferation.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nitrobenzofuran derivative
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low density of cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the nitrobenzofuran derivative for a specific duration.
-
Remove the treatment and allow the cells to grow for 7-14 days, until visible colonies are formed.
-
Fix the colonies with the fixation solution.
-
Stain the colonies with the crystal violet solution.
-
Count the number of colonies (typically containing >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[15][16][17]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and untreated cells with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution.
-
Incubate the cells in the dark for at least 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways Modulated by Nitrobenzofuran Derivatives
The anticancer activity of nitrobenzofuran derivatives is often linked to their ability to modulate critical signaling pathways that regulate cell survival, proliferation, and apoptosis. Two of the most prominent pathways affected are the p53 and NF-κB signaling pathways.
p53-Dependent Apoptotic Pathway
The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage caused by chemotherapeutic agents. Some benzofuran derivatives have been shown to induce cell death through a p53-dependent mechanism.[2][18][19] Upregulation of p53 can lead to the transcriptional activation of pro-apoptotic genes, such as Bax, which in turn promotes the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Certain nitro- and other benzofuran derivatives have been found to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[18][20][21][22] Inhibition of NF-κB can prevent the transcription of anti-apoptotic genes, such as Bcl-2, making the cells more susceptible to programmed cell death.
Conclusion
Nitrobenzofuran derivatives represent a versatile and potent class of biologically active compounds with significant potential in the development of novel anticancer and antimicrobial therapies. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and insights into their mechanisms of action. The continued exploration of the structure-activity relationships and the elucidation of the intricate signaling pathways modulated by these compounds will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. atcc.org [atcc.org]
- 10. hereditybio.in [hereditybio.in]
- 11. chemistnotes.com [chemistnotes.com]
- 12. botanyjournals.com [botanyjournals.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ossila.com [ossila.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 20. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 5-nitrobenzofuran-2-carboxylate: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-nitrobenzofuran-2-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. Its rigid benzofuran core, coupled with the reactive nitro and ethyl ester functionalities, provides a versatile scaffold for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a strategic intermediate in the development of pharmaceuticals and other bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 69604-00-8 | [1] |
| Molecular Formula | C₁₁H₉NO₅ | [2] |
| Molecular Weight | 235.19 g/mol | [1][2] |
| Appearance | Light yellow to light brown powder | ChemicalBook |
| Melting Point | 152-156 °C | [1] |
| Assay | ≥97% | [1] |
| SMILES | CCOC(=O)c1cc2cc(ccc2o1)--INVALID-LINK--=O | [1] |
| InChI | 1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate.
Experimental Protocol
Reaction: 5-Nitrosalicylaldehyde is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is heated to facilitate the condensation and cyclization to form the benzofuran ring system.
Materials:
-
5-Nitrosalicylaldehyde
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-nitrosalicylaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound as a light yellow solid.
Yield: This method typically provides good to excellent yields of the desired product.
Key Reactions and Transformations
The chemical versatility of this compound stems from the reactivity of its nitro and ethyl ester groups.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial transformation, as the resulting ethyl 5-aminobenzofuran-2-carboxylate is a key intermediate for further derivatization, particularly in the synthesis of pharmaceuticals.
Reaction: The nitro group can be selectively reduced to an amine using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain ethyl 5-aminobenzofuran-2-carboxylate.
Yield: This method generally provides high yields of the amino derivative.
Reactions of the Ethyl Ester Group
The ethyl ester group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides.
Reaction: The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Procedure:
-
Dissolve this compound in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).
-
Heat the mixture to reflux and stir for 2-3 hours.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 5-nitrobenzofuran-2-carboxylic acid.
Reaction: The ethyl ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid followed by coupling with an amine using a suitable coupling agent (e.g., HATU, HOBt/EDC).
Application as a Building Block in Drug Discovery
This compound is a pivotal intermediate in the synthesis of various biologically active compounds.
Synthesis of Vilazodone
Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[3] The synthesis of vilazodone utilizes a derivative of this compound as a key intermediate.
The overall synthetic strategy involves the preparation of two key fragments, which are then coupled to form the final drug molecule. This compound serves as the precursor to one of these fragments.
Reaction: Ethyl 5-aminobenzofuran-2-carboxylate is reacted with bis(2-chloroethyl)amine to introduce the piperazine moiety.
Procedure:
-
A mixture of ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.2 eq), and a base such as potassium carbonate (3.0 eq) in a high-boiling solvent like 1-butanol is heated to reflux for 24-48 hours.
-
The reaction mixture is then cooled, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.
Reaction: The intermediate 5-(piperazin-1-yl)benzofuran-2-carboxamide is coupled with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to form vilazodone.[3]
Procedure:
-
A mixture of 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq), 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq), and a base such as potassium carbonate in a solvent like DMF is heated to around 100 °C overnight.[3]
-
After cooling, the reaction mixture is poured into water to precipitate the crude product.[3]
-
The precipitate is filtered, washed with water, and dried.[3]
-
Purification by recrystallization or column chromatography affords pure vilazodone.[3]
Potential as a Scaffold for Anti-inflammatory and Analgesic Agents
Benzofuran derivatives are known to exhibit anti-inflammatory and analgesic properties.[4][5] The this compound scaffold can be elaborated to synthesize novel compounds with potential therapeutic applications in these areas. For instance, conversion of the ethyl ester to various amide derivatives has been a strategy to develop new anti-inflammatory agents.[6]
Vilazodone's antidepressant effect is attributed to its dual mechanism of action: selective serotonin reuptake inhibition (SSRI) and partial agonism at the 5-HT₁A receptor.[3]
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and distinct aromatic protons of the benzofuran ring system. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and the aromatic and heterocyclic carbons of the benzofuran core. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, N-O stretching of the nitro group, and C-O-C stretching of the furan ring. |
Note: While specific spectral data with peak assignments are not provided here, they can be found in various chemical databases and literature sources.[5][7]
Conclusion
This compound has established itself as a valuable and versatile building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its utility is exemplified in the synthesis of the antidepressant drug vilazodone. The reactivity of its functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the exploration of new chemical entities with potential therapeutic applications, including anti-inflammatory and analgesic agents. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic potential of this important heterocyclic compound.
References
- 1. 5-硝基苯并呋喃-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Benzofuran Core: A Technical Guide to its Discovery, Historical Synthesis, and Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and seminal synthetic methodologies of benzofuran compounds. It details the historical context of their synthesis, provides experimental protocols for key reactions, and explores their significance in modern drug discovery by illustrating their interaction with critical signaling pathways.
Discovery and Historical Significance
The journey into the synthesis of benzofuran, a heterocyclic compound composed of fused benzene and furan rings, began in the latter half of the 19th century. The pioneering work of English chemist William Henry Perkin in 1870 marked the first successful synthesis of a benzofuran derivative.[1][2] This discovery was not an isolated event but rather a part of the burgeoning field of synthetic organic chemistry, driven by the desire to understand and create novel molecular architectures. Perkin's method, which involved the treatment of 3-halocoumarins with an alkali, laid the foundational stone for benzofuran chemistry.[1][3] This initial breakthrough opened the door for further exploration and the development of more diverse and efficient synthetic routes in the years to come.
Key Historical Synthesis: The Perkin Rearrangement
The Perkin rearrangement, first reported by W. H. Perkin, is a classic method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[4] This reaction involves a coumarin-benzofuran ring contraction and has been a cornerstone in the synthesis of this important class of compounds.
Reaction Principle and Mechanism
The reaction proceeds via a base-catalyzed ring fission of the 3-halocoumarin. This is followed by an intramolecular nucleophilic substitution, where the newly formed phenoxide attacks the vinyl halide, leading to the formation of the benzofuran ring.
Historical Experimental Protocol: Perkin Rearrangement of 3-Bromocoumarin
This protocol is a representative example of the traditional method for the Perkin rearrangement.
Materials:
-
3-Bromocoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Hydrochloric acid (HCl) for acidification
-
Water
-
Standard laboratory glassware (reflux condenser, round-bottom flask, heating mantle, etc.)
Procedure:
-
A solution of 3-bromocoumarin in ethanol is prepared in a round-bottom flask.
-
An aqueous solution of sodium hydroxide is added to the flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for approximately 3 hours.[4]
-
After the reflux period, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and filtered to remove any insoluble impurities.
-
The filtrate is then acidified with dilute hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
The resulting solid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Data Presentation: Yields of Benzofuran Synthesis
The following tables summarize the yields of benzofuran synthesis using both historical and modern adaptations of the Perkin rearrangement.
Table 1: Traditional Perkin Rearrangement - Qualitative Yields
| Starting Material | Product | Yield Description | Reference |
| 3-Bromocoumarins | Benzofuran-2-carboxylic acids | Quantitative | [4] |
Table 2: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins - Quantitative Data [4]
| Entry | Substituent (R) | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 4-Me, 6,7-di-OMe | 300 | 5 | 79 | 99 |
| 2 | 4-Me, 6,7-di-OMe | 400 | 5 | 79 | 99 |
| 3 | 4-Me, 6,7-di-OMe | 250 | 5 | 79 | Incomplete |
| 4 | 4-Me, 6,7-di-OMe | 500 | 5 | 79 | Slight decrease |
| 5 | 6-Cl | 300 | 5 | 79 | 98 |
| 6 | 6-Br | 300 | 5 | 79 | 99 |
| 7 | 6,8-di-Br | 300 | 5 | 79 | 97 |
Role of Benzofuran Derivatives in Drug Development and Signaling Pathways
Benzofuran derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] Their therapeutic potential often stems from their ability to modulate key cellular signaling pathways implicated in various diseases.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to be potent inhibitors of this pathway, inducing apoptosis in cancer cells.[6]
Benzofuran derivatives inhibiting the PI3K/Akt/mTOR pathway.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Specific benzofuran compounds have demonstrated the ability to inhibit NF-κB signaling, thereby reducing the production of pro-inflammatory mediators.[7]
Inhibition of the NF-κB signaling pathway by benzofurans.
Targeting the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, cell proliferation, and apoptosis. Several benzofuran derivatives have been identified as inhibitors of key kinases within this pathway, such as ERK, JNK, and p38, making them promising candidates for anti-inflammatory and anticancer therapies.[7]
Benzofuran derivatives targeting the MAPK signaling cascade.
Conclusion
From its initial discovery in the 19th century to its current prominence in medicinal chemistry, the benzofuran scaffold has proven to be a versatile and valuable structural motif. The historical synthesis methods, particularly the Perkin rearrangement, provided the initial access to this class of compounds. Modern synthetic chemistry has since expanded the toolkit for creating diverse benzofuran derivatives. The profound impact of these compounds on critical cellular signaling pathways underscores their importance in the ongoing development of novel therapeutics for a range of diseases, solidifying the benzofuran core as a privileged structure in drug discovery.
References
- 1. Perkin Rearrangement [drugfuture.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perkin Rearrangement [drugfuture.com]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-nitrobenzofuran-2-carboxylate
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its physicochemical properties, alongside detailed experimental protocols for generating further data.
Core Physicochemical Properties
This compound is a solid, crystalline powder, typically light yellow to amber or dark green in appearance.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 69604-00-8 | [3][4] |
| Molecular Formula | C₁₁H₉NO₅ | [3][5] |
| Molecular Weight | 235.19 g/mol | [3][5] |
| Melting Point | 152-156 °C | [3] |
| Physical Form | Solid | [3] |
| Purity | ≥ 97% | [3] |
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in publicly available literature. The available information is qualitative and summarized below. The poor water solubility of benzofuran derivatives is a common characteristic that can present challenges in biological assays.
| Solvent | Observed Solubility | Reference |
| Acetone | Slightly soluble | [6] |
| Water | No data available (generally poor for benzofurans) | [7] |
| DMSO | No data available (generally high for aurones, a related class) |
Experimental Protocols for Data Generation
To address the lack of quantitative data, the following established protocols for determining solubility and stability for benzofuran and nitroaromatic compounds can be adapted for this compound.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent to ensure a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.
-
The experiment should be performed in triplicate for each solvent.
Protocol for Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways.
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
A stability-indicating analytical method, typically HPLC-MS, should be developed and validated to separate the parent compound from any potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and maintain at room temperature or heat gently.
-
Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a stability oven.
-
Photostability: Expose both the solid compound and a solution of the compound to light, following ICH Q1B guidelines.
Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze the samples using the developed stability-indicating HPLC-MS method.
-
Determine the percentage of degradation of the parent compound.
-
Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of a chemical compound like this compound.
Caption: General workflow for determining compound solubility and stability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 69604-00-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | C11H9NO5 | CID 1382954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. benchchem.com [benchchem.com]
The Nitro Group of Ethyl 5-nitrobenzofuran-2-carboxylate: A Gateway to Diverse Chemical Transformations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds. Within this class of molecules, Ethyl 5-nitrobenzofuran-2-carboxylate serves as a versatile intermediate, primarily owing to the rich and varied reactivity of its nitro group. This electron-withdrawing functionality not only influences the electronic properties of the benzofuran ring system but also acts as a synthetic handle for a range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the nitro group in this compound, with a focus on its reduction, potential for cycloaddition reactions, and theoretical considerations for nucleophilic aromatic substitution.
Reduction of the Nitro Group: A Cornerstone in Pharmaceutical Synthesis
The most prominently documented and industrially significant reaction of the nitro group in this compound is its reduction to an amino group, yielding Ethyl 5-aminobenzofuran-2-carboxylate. This transformation is a critical step in the synthesis of several active pharmaceutical ingredients, most notably Vilazodone, an antidepressant.[1][2][3]
The catalytic hydrogenation of this compound is the most common and efficient method for this reduction.
Experimental Protocol: Catalytic Hydrogenation
A typical experimental protocol for the reduction of this compound is as follows:
Materials:
-
This compound
-
Ethanol (solvent)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reaction vessel, a solution of this compound in ethanol is prepared.
-
A catalytic amount of 5% Pd/C is added to the solution.
-
The reaction vessel is purged with hydrogen gas to create an inert atmosphere.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 0.3-0.5 MPa) at a controlled temperature (usually between 10-30°C).
-
The reaction is monitored for completion (typically 3 hours).
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield Ethyl 5-aminobenzofuran-2-carboxylate.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound (20.0 g) | [3] |
| Solvent | Ethanol (300 mL) | [3] |
| Catalyst | 5% Pd/C (2 g) | [3] |
| Hydrogen Pressure | 0.3-0.5 MPa | [3] |
| Temperature | 10-30°C | [3] |
| Reaction Time | 3 hours | [3] |
| Product | Ethyl 5-aminobenzofuran-2-carboxylate | [3] |
| Yield | 17.1 g (98%) | [3] |
Experimental Workflow:
Dearomative [3+2] Cycloaddition: Expanding the Synthetic Utility
While reduction is the most common fate of the nitro group, recent research on substituted 2-nitrobenzofurans has unveiled its potential to participate in dearomative [3+2] cycloaddition reactions. These reactions offer a powerful strategy for the construction of complex, spirocyclic frameworks, which are of significant interest in medicinal chemistry.
Although no specific examples utilizing this compound have been found in the reviewed literature, studies on analogous 5-substituted 2-nitrobenzofurans provide strong evidence for its potential reactivity in this context. The electron-withdrawing nature of the nitro group at the 5-position is expected to activate the benzofuran system for such transformations.
One notable example is the organocatalytic 1,3-dipolar cycloaddition between 2-nitrobenzofurans and isatin imines. This reaction proceeds via a dearomative pathway, leading to the formation of highly functionalized spirocyclic oxindoles.
Plausible Reaction Pathway:
The proposed mechanism for the [3+2] cycloaddition involves the activation of the 2-nitrobenzofuran by an organocatalyst, followed by the 1,3-dipolar cycloaddition with a suitable dipole, such as an azomethine ylide generated in situ from an isatin imine.
The reactivity in these cycloadditions is influenced by the electronic nature of the substituent at the 5-position of the benzofuran ring. It is reasonable to extrapolate that the ester group in this compound would be well-tolerated in such reactions, making it a promising substrate for the synthesis of novel spirocyclic compounds.
Nucleophilic Aromatic Substitution: A Theoretical Perspective
The nitro group is a strong electron-withdrawing group, which typically activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). In principle, a suitably positioned leaving group on the benzofuran ring of this compound could be displaced by a nucleophile.
However, a thorough review of the scientific literature did not yield any specific examples of SNAr reactions performed directly on this compound where the nitro group acts solely as an activating group for the displacement of another substituent. The reactivity of the benzofuran ring system itself and the presence of the ester group at the 2-position may influence the feasibility and regioselectivity of such reactions.
A theoretical consideration suggests that for an SNAr reaction to be viable, a good leaving group would need to be present at a position activated by the nitro group (i.e., ortho or para). In the case of this compound, this would imply a leaving group at the 4- or 6-position.
Logical Relationship for a Hypothetical SNAr Reaction:
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. Synthetic method for vilazodone intermediate ethyl 5-(1-piperazinyl)-2-benzofuran-2-carboxylate - Eureka | Patsnap [eureka.patsnap.com]
The Pharmacological Potential of Ethyl 5-Nitrobenzofuran-2-carboxylate: A Keystone Intermediate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-nitrobenzofuran-2-carboxylate, a benzofuran derivative, stands as a pivotal intermediate in the synthesis of a diverse array of pharmacologically active compounds. While direct biological activity of this specific ester is not extensively documented, its true significance lies in its role as a versatile building block for the development of novel therapeutic agents. This technical guide elucidates the synthesis of this compound and explores the subsequent derivatization strategies that have yielded compounds with promising antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data of its derivatives, and visual representations of synthetic and conceptual pathways are provided to offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction
Benzofuran and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These activities include antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant effects.[2][3] this compound serves as a crucial starting material in the synthesis of various substituted benzofurans.[1][2][3][4] The presence of the nitro group at the 5-position and the ethyl ester at the 2-position provides reactive sites for further chemical modifications, enabling the generation of diverse molecular architectures with potential therapeutic applications.[5] This document details the synthetic routes to this compound and showcases the pharmacological activities of compounds derived from it.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 5-nitrosalicylaldehyde with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.[1][2][4]
General Synthetic Pathway
The synthesis generally follows a two-step process starting from salicylaldehyde.
Caption: General synthesis of this compound.
Detailed Experimental Protocol
Step 1: Preparation of 2-hydroxy-5-nitrobenzaldehyde [1] A solution of salicylaldehyde (1 mmol) in acetic acid (10 cm³) is cooled to 0°C. Nitric acid (5 cm³) is then added dropwise while maintaining the temperature. The reaction mixture is stirred for a specified time, after which the product is isolated, typically by pouring the mixture into ice water and filtering the resulting precipitate.
Step 2: Preparation of this compound [1] To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 mmol) in N-methyl pyrrolidine (NMP) (8 cm³), sodium carbonate (2.5 mmol) is added, and the mixture is stirred for 30 minutes. Ethyl bromoacetate (1.5 mmol) is then added, and the reaction mixture is stirred overnight at 100°C. After cooling, the mixture is dissolved in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization. An alternative procedure involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with ethyl 2-chloroacetate in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide.[6]
Pharmacological Activities of Derivatives
This compound is a versatile precursor for the synthesis of various derivatives with potential therapeutic applications. The primary synthetic modification involves the reduction of the nitro group to an amine, which can then be further functionalized.
Caption: Derivatization of this compound.
Antimicrobial Activity
Derivatives of this compound have been investigated for their antimicrobial properties.[1] For instance, Schiff bases synthesized from ethyl 5-aminobenzofuran-2-carboxylate (obtained by the reduction of the nitro group) and their metal complexes have shown antibacterial activity.[1]
Table 1: Antimicrobial Activity Data of Selected Derivatives No quantitative data (e.g., MIC values) for specific derivatives of this compound was available in the provided search results. The studies focused on the synthesis and characterization of these compounds, with general statements about their antimicrobial potential.
Anticancer Activity
Several studies have highlighted the potential of benzofuran derivatives as anticancer agents.[2][3][4] While specific IC50 values for direct derivatives of this compound are not detailed in the search results, the core benzofuran structure is a key pharmacophore in compounds exhibiting cytotoxicity against various cancer cell lines.[4] For example, aminobenzofuran-containing analogues have demonstrated antiproliferative activity against human glioblastoma cells.[4][7]
Table 2: Anticancer Activity Data of Related Benzofuran Derivatives The provided search results do not contain specific IC50 values for direct derivatives of this compound. The anticancer data mentioned pertains to broader classes of benzofuran compounds.
Anti-inflammatory and Other Activities
Benzofuran derivatives are known to possess anti-inflammatory properties.[5][8] Although specific anti-inflammatory data for derivatives of this compound is not available in the search results, this remains a promising area for future investigation. Derivatives of benzofuran-2-carboxylic acid are also known to act as selective adenosine A2A receptor antagonists and local anesthetics.[8]
Experimental Protocols for Biological Evaluation
In Vitro Antimicrobial Susceptibility Testing (General Protocol)
A typical workflow for evaluating the antimicrobial activity of synthesized compounds is outlined below.
Caption: Workflow for antimicrobial susceptibility testing.
Methodology: The antimicrobial activity of the synthesized compounds can be determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. The wells are inoculated with a standardized microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay (General Protocol)
The anticancer activity of the compounds can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.
Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another few hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of novel heterocyclic compounds with significant pharmacological potential. While the compound itself may not be the active principle, its strategic importance in providing a scaffold for further chemical elaboration is undeniable. The derivatives synthesized from this precursor have shown promise as antimicrobial and anticancer agents, warranting further investigation and optimization. The synthetic and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this key benzofuran building block and to develop new and effective therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temoz ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00107E [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 69604-00-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Vilazodone Utilizing Ethyl 5-Nitrobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilazodone, an antidepressant agent, functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] This document outlines a detailed synthetic pathway for vilazodone, commencing with Ethyl 5-nitrobenzofuran-2-carboxylate. The described methodology provides a comprehensive guide for researchers and professionals engaged in pharmaceutical synthesis and development. The synthesis involves a multi-step process, including the reduction of the nitro group, formation of the crucial piperazine moiety, and the synthesis of the indole intermediate, culminating in the final coupling reaction to yield vilazodone.
Introduction
Vilazodone's unique dual mechanism of action is believed to contribute to its efficacy in the treatment of major depressive disorder.[1] The synthesis of vilazodone can be achieved through various routes. This document focuses on a convergent synthesis strategy that employs this compound as a key starting material for one of the main intermediates. The synthesis is broken down into the preparation of two key fragments: 5-(piperazin-1-yl)benzofuran-2-carboxamide and 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, which are then coupled to form vilazodone.
Synthetic Pathway Overview
The overall synthetic scheme for vilazodone starting from this compound is depicted below. The pathway involves the initial reduction of the nitro group, followed by the formation of the piperazine ring and subsequent amidation to yield the benzofuran intermediate. In parallel, 5-cyanoindole is used to prepare the chlorobutyl indole intermediate. The final step involves the condensation of these two key intermediates.
Caption: Synthetic workflow for Vilazodone.
Experimental Protocols
Part 1: Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide
Step 1: Reduction of this compound to Ethyl 5-aminobenzofuran-2-carboxylate
-
Protocol: In a reaction vessel, dissolve this compound (1.0 eq) in ethanol. Add 5% palladium on carbon (Pd/C) as a catalyst. The reaction mixture is then subjected to hydrogenation at a pressure of 0.3-0.5 MPa for 3 hours at a temperature of 10-30 °C.[2]
-
Work-up: Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the catalyst is filtered off. The filtrate is concentrated under reduced pressure to yield Ethyl 5-aminobenzofuran-2-carboxylate.[2]
Step 2: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
-
Protocol: A mixture of Ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and sodium carbonate in isopropanol is heated to 50-60 °C and stirred for 4 hours.[2]
-
Work-up: After the reaction, the inorganic salts are filtered off. The filtrate is concentrated, and the residue is taken up in water and extracted with dichloromethane.[2] The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography.
Step 3: Amidation to 5-(piperazin-1-yl)benzofuran-2-carboxamide
-
Protocol: The Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (1.0 eq) is reacted with formamide in the presence of a sodium alkoxide (e.g., sodium methoxide) in N-methylpyrrolidone.
-
Work-up: The reaction mixture is poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 5-(piperazin-1-yl)benzofuran-2-carboxamide.
Part 2: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
Step 1: Friedel-Crafts Acylation of 5-Cyanoindole
-
Protocol: To a cooled (0-10 °C) suspension of aluminum chloride in nitromethane, 4-chlorobutyryl chloride (1.15 eq) is added slowly. A solution of 5-cyanoindole (1.0 eq) in nitromethane is then added dropwise. The reaction is stirred at 0-10 °C for 2-4 hours.
-
Work-up: The reaction mixture is carefully poured into ice water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile.
Step 2: Reduction of the Ketone
-
Protocol: The crude 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile from the previous step is dissolved in a suitable solvent like tetrahydrofuran. A reducing agent such as sodium borohydride in trifluoroacetic acid is then added portion-wise, maintaining the temperature. The reaction is stirred for 1-8 hours at room temperature.
-
Work-up: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
Part 3: Synthesis of Vilazodone
Step 3: Condensation Reaction
-
Protocol: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) are dissolved in dimethylformamide (DMF). A base such as sodium bicarbonate and a catalyst like potassium iodide are added to the mixture.[3] The reaction is heated to 100 °C and stirred overnight.[1][3]
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude vilazodone. The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., tetrahydrofuran, acetone, and methanol).
Data Presentation
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Typical Yield (%) | Reference(s) |
| 1.1: Reduction | This compound | 5% Pd/C, H₂ | Ethanol | 98 | [2] |
| 1.2: Piperazine Formation | Ethyl 5-aminobenzofuran-2-carboxylate, bis(2-chloroethyl)amine HCl | Na₂CO₃ | Isopropanol | Not specified | [2] |
| 1.3: Amidation | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | Formamide, Sodium alkoxide | N-methylpyrrolidone | Not specified | |
| 2.1: Friedel-Crafts Acylation | 5-Cyanoindole, 4-chlorobutyryl chloride | AlCl₃ | Nitromethane, Dichloromethane | ~90 | [4] |
| 2.2: Ketone Reduction | 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile | NaBH₄/CF₃COOH | Tetrahydrofuran | ~95 | [4] |
| 3.1: Condensation | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, 5-(1-piperazin-1-yl)benzofuran-2-carboxamide | NaHCO₃, KI | DMF | 52.4 (overall) | [5] |
Vilazodone's Mechanism of Action
Vilazodone exerts its antidepressant effects through a dual mechanism of action. It is a potent and selective inhibitor of serotonin reuptake and also acts as a partial agonist at 5-HT1A receptors.[6] This dual action is thought to lead to a more rapid onset of therapeutic effect compared to traditional SSRIs.[6] The inhibition of the serotonin transporter (SERT) increases the concentration of serotonin in the synaptic cleft, while the partial agonism at 5-HT1A autoreceptors is believed to accelerate their desensitization, further enhancing serotonergic neurotransmission.[7][8]
Caption: Mechanism of action of Vilazodone.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107674052A - Vilazodone intermediate 5ï¼1 piperazinylï¼The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents [patents.google.com]
- 3. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Ethyl 5-nitrobenzofuran-2-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-nitrobenzofuran-2-carboxylate stands as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its versatile benzofuran core, functionalized with both a nitro group and an ethyl ester, provides a strategic scaffold for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this key building block, with a particular focus on its role in the synthesis of the antidepressant drug Vilazodone.
Application Notes
This compound is a key precursor in the multi-step synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist. The nitro group at the 5-position is readily reduced to an amine, which then serves as a handle for the introduction of the piperazine moiety essential for Vilazodone's dual activity. The ethyl ester at the 2-position can be hydrolyzed and converted to a carboxamide, another critical functional group in the final drug structure.
Beyond its application in the synthesis of Vilazodone, the benzofuran scaffold of this intermediate is a common motif in a wide range of biologically active compounds. Derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The nitro group can be a precursor for various other functional groups, and the ester can be modified to produce a library of compounds for drug discovery screening.
Data Presentation
The following tables summarize the key quantitative data for the synthetic steps involved in the conversion of 5-nitrosalicylaldehyde to Vilazodone, passing through the pivotal intermediate, this compound.
Table 1: Synthesis Yields
| Step | Starting Material | Product | Reported Yield (%) |
| 1. Synthesis of this compound | 5-Nitrosalicylaldehyde | This compound | 52 - 90% |
| 2. Reduction of this compound | This compound | Ethyl 5-aminobenzofuran-2-carboxylate | 98% |
| 3. Formation of 5-(piperazin-1-yl)benzofuran-2-carboxylate | Ethyl 5-aminobenzofuran-2-carboxylate | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | ~70-80% (estimated) |
| 4. Amidation of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | High |
| 5. Final coupling to Vilazodone | 5-(Piperazin-1-yl)benzofuran-2-carboxamide & 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | Vilazodone | 52.4% (overall) |
Table 2: Spectroscopic Data for Key Intermediates
| Compound | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | 13C NMR (DMSO-d6, 100 MHz) δ (ppm) |
| This compound | 9.36 (brs, 1H, NH), 7.85 (brs, 1H, NH), 7.16 (d, 2H), 7.49 (d, 2H), 5.20 (s, 1H), 4.26 (q, 2H), 2.29 (s, 3H), 1.29 (t, 3H)[3] | 174.5, 167.6, 160.2, 149.4, 145.9, 128.3, 125.1, 104.6, 61.2, 58.6, 18.5, 14.5[3] |
| Ethyl 5-aminobenzofuran-2-carboxylate | 10.58 (s, 1H), 8.19–7.28 (m, 4H), 3.02 (d, J = 4.2 Hz, 4H), 2.86 (s, 4H), 2.51 (s, 1H)[1] | 159.6, 149.6, 148.2, 127.3, 115.8, 112.5, 110.1, 51.2, 45.9[1] |
| 5-(Piperazin-1-yl)benzofuran-2-carboxamide | Not explicitly found, but can be inferred from related structures. Aromatic protons expected in the 7-8 ppm region, piperazine protons around 3 ppm, and amide protons. | Not explicitly found. Aromatic carbons expected in the 110-160 ppm range, piperazine carbons around 45-55 ppm, and a carbonyl carbon around 160-170 ppm. |
| Vilazodone | The full chemical designation for the drug is 5-{4-[4-(5-cyano-3-indolyl)-butyl]-1-piperazinyl}-benzofuran-2-carboxamide hydrochloride.[4] Spectroscopic data can be found in detailed analytical reports for the final drug product. | Characterization data for Vilazodone HCl is available and consistent with its proposed structure.[5] |
Experimental Protocols
The following protocols are compiled from various sources, including patent literature and scientific publications, to provide a comprehensive guide for the synthesis of Vilazodone from 5-nitrosalicylaldehyde.
Protocol 1: Synthesis of this compound
This procedure describes the synthesis of the title intermediate from 5-nitrosalicylaldehyde and diethyl bromomalonate.
Materials:
-
5-Nitrosalicylaldehyde
-
Diethyl bromomalonate
-
Potassium carbonate
-
Acetone
-
Methanol
-
Hydrochloric acid (dilute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-nitrosalicylaldehyde (3.0 g, 0.017 mol) in 40 mL of acetone.[6]
-
Add potassium carbonate (6 g) and diethyl bromomalonate (4.47 g, 0.017 mol) to the flask.[6]
-
Heat the mixture to reflux on a water bath and maintain for 12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[6]
-
After completion, cool the reaction mixture to room temperature and filter to remove potassium salts. Wash the salts with dry ether.[6]
-
Suspend the dried salt in water and cool thoroughly in an ice-water bath.[6]
-
Carefully acidify the suspension with dilute hydrochloric acid to precipitate the product.[6]
-
Collect the solid product by filtration.[6]
-
Recrystallize the crude product from methanol to obtain pure this compound as a yellow crystal.[6] A reported yield for a similar reaction is 52%.[6] Another patent describes a similar synthesis with a yield of 90%.
Protocol 2: Reduction of this compound to Ethyl 5-aminobenzofuran-2-carboxylate
This protocol details the catalytic hydrogenation of the nitro group to an amine.
Materials:
-
This compound
-
Ethanol
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas source
-
Hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, add this compound (20.0 g) and 300 mL of ethanol.[7]
-
Add 2 g of 5% palladium on carbon catalyst.[7]
-
Seal the vessel and replace the atmosphere with hydrogen gas (purge twice).[7]
-
Pressurize the vessel with hydrogen to 0.3-0.5 MPa.[7]
-
Stir the reaction mixture at 10-30 °C for 3 hours.[7]
-
Upon completion of the reaction, filter the mixture to remove the catalyst.[7]
-
Concentrate the filtrate under reduced pressure until dry to obtain Ethyl 5-aminobenzofuran-2-carboxylate. A reported yield for this reaction is 98%.[7]
Protocol 3: Synthesis of Vilazodone from 5-(piperazin-1-yl)benzofuran-2-carboxamide
This final step involves the coupling of the benzofuran-piperazine moiety with the indole fragment.
Materials:
-
5-(Piperazin-1-yl)benzofuran-2-carboxamide
-
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile
-
Sodium bicarbonate
-
Potassium iodide
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolve 5-(piperazin-1-yl)benzofuran-2-carboxamide, 3-(4-chlorobutyl)-5-cyanoindole, sodium bicarbonate, and potassium iodide in DMF in a round-bottom flask.[8]
-
Heat the reaction mixture to 100 °C and stir.[8]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[8]
-
Purify the crude product to obtain Vilazodone.[8] A scale-up synthesis reported an overall yield of 52.4%.[9]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Vilazodone, highlighting the role of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. scribd.com [scribd.com]
- 7. CN107674052A - Vilazodone intermediate 5ï¼1 piperazinylï¼The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents [patents.google.com]
- 8. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 5-nitrobenzofuran-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including the antidepressant Vilazodone. Its benzofuran core with a nitro group substituent makes it a versatile building block for the development of new chemical entities with potential biological activity. This document provides a detailed experimental protocol for the synthesis of this compound.
Physicochemical Properties
The target compound, this compound, possesses the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₅ | [1][2][3] |
| Molecular Weight | 235.19 g/mol | [1][2][3] |
| Appearance | Yellow to dark yellow-red crystal or powder | [4] |
| Melting Point | 152-156 °C | [1] |
| CAS Number | 69604-00-8 | [1][5] |
Experimental Protocol
This protocol describes the synthesis of this compound via an intramolecular cyclization reaction.
Reaction Scheme:
Starting Material: Ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)propionate Reagents: Triethylamine, Acetonitrile (or Ethanol) Product: this compound
(Note: The synthesis of the starting material, Ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)propionate, is a prerequisite for this protocol and is not detailed here.)
Materials and Reagents:
-
Ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)propionate
-
Acetonitrile or Ethanol
-
Triethylamine
-
0.1 M Hydrochloric acid
-
Water
-
Reaction flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a reaction flask, add 39.7 g of Ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)propionate and 500 ml of either acetonitrile or ethanol.[6][7]
-
Addition of Base: Add 25 ml of triethylamine to the mixture.[6][7]
-
Reaction: Heat the mixture to reflux and maintain for 8 hours with stirring.[6][7]
-
Solvent Removal: After the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the solvent (acetonitrile or ethanol).[6][7]
-
Precipitation: Add 200 ml of water to the concentrated residue.[6][7]
-
Neutralization: Adjust the pH of the aqueous mixture to 6-7 using 0.1 M hydrochloric acid.[6][7]
-
Isolation: Collect the resulting precipitate by filtration.
-
Drying: Dry the product under vacuum to obtain this compound.[6][7]
Expected Yield:
| Solvent | Yield | Reference |
| Acetonitrile | 87% | [6][7] |
| Ethanol | 90% | [6][7] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization
The final product should be characterized to confirm its identity and purity. The following data, where available from public sources, can be used as a reference.
| Test | Specification |
| Purity (Assay) | 97% |
| Appearance | Solid |
| Melting Point | 152-156 °C |
Note: For rigorous identification, it is recommended to perform spectroscopic analysis such as ¹H NMR, ¹³C NMR, and Mass Spectrometry and compare the obtained data with reference spectra.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Triethylamine is a corrosive and flammable liquid.
-
Acetonitrile is flammable and toxic.
-
Hydrochloric acid is corrosive.
References
- 1. 5-硝基苯并呋喃-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound|69604-00-8--Chang Zhou Rui Ming Pharmaceutical Co., Ltd. [chengnanchem.com]
- 4. This compound [myskinrecipes.com]
- 5. chemwhat.com [chemwhat.com]
- 6. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. CN107674052A - Vilazodone intermediate 5ï¼1 piperazinylï¼The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents [patents.google.com]
HPLC analysis method for "Ethyl 5-nitrobenzofuran-2-carboxylate" purity
An Application Note and Protocol for the HPLC Purity Analysis of Ethyl 5-nitrobenzofuran-2-carboxylate
This document provides a comprehensive guide for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC). The described method is based on established principles for the analysis of nitroaromatic and benzofuran compounds.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science research.[1] Its nitro and benzofuran moieties make it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[1] Accurate determination of its purity is crucial for quality control, reaction monitoring, and ensuring the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.[2] This application note details a reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound.
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a relatively nonpolar molecule, will be retained on the column and then eluted by a mobile phase of appropriate polarity. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the eluate at a wavelength where the analyte exhibits strong absorption, which for nitroaromatic compounds is typically around 254 nm.[3][4][5] The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.
Experimental Protocol
3.1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or nylon).
-
Ultrasonic bath.
-
-
Reagents:
-
This compound reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (optional, for mobile phase modification, analytical grade).
-
Methanol (HPLC grade, for sample preparation).
-
3.2. Chromatographic Conditions
The following conditions are a robust starting point and may require optimization for specific instrumentation and impurity profiles.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 50-90% B15-20 min: 90% B20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3.3. Sample Preparation
-
Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute as necessary to achieve the desired concentration.
-
-
Sample Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Data Analysis and System Suitability
-
Purity Calculation: The purity of the sample can be calculated using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
System Suitability: Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (e.g., n=5). The following parameters should be checked:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be >2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be <2.0%.
-
Experimental Workflow Diagram
Caption: Workflow for the HPLC purity analysis of this compound.
This detailed application note and protocol provides a solid foundation for the HPLC analysis of this compound. As with any analytical method, some optimization may be necessary to achieve the best results with available instrumentation and for specific impurity profiles.
References
LC-MS characterization of "Ethyl 5-nitrobenzofuran-2-carboxylate" and its derivatives
An Application Note on the LC-MS Characterization of Ethyl 5-nitrobenzofuran-2-carboxylate and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive protocol for the characterization of this compound and its common derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). Benzofuran derivatives are prevalent in bioactive compounds, and this parent molecule often serves as a key intermediate in their synthesis.[1][2] A robust analytical method is crucial for reaction monitoring, purity assessment, and structural confirmation. The described method utilizes reverse-phase liquid chromatography for separation, coupled with electrospray ionization (ESI) mass spectrometry for detection and structural elucidation through fragmentation analysis.
Introduction
This compound is a synthetic intermediate used in the development of pharmacologically active agents.[1] Its structure, featuring a nitrobenzofuran core and an ethyl ester functional group, requires precise analytical techniques for accurate identification and quantification. LC-MS is an ideal platform for this purpose, offering high sensitivity and specificity.[3][4] This note details an optimized LC-MS/MS method applicable to the parent compound and key derivatives, such as its hydrolyzed carboxylic acid form and its reduced amino derivative, which represent common synthetic modifications. The ionization and fragmentation behavior of such nitroaromatic compounds can be complex, and this protocol provides a validated approach for reliable characterization.[5]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (CAS: 69604-00-8) and its synthesized derivatives.
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Formic acid (LC-MS grade, ~99%).
-
Sample Diluent: 50:50 Methanol/Water (v/v).
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte standard and dissolve it in 1 mL of Methanol.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the sample diluent. For example, transfer 10 µL of the stock solution into a vial and add 990 µL of 50:50 Methanol/Water.
-
Sample Injection: Filter the working solution through a 0.22 µm syringe filter prior to injection into the LC-MS system to prevent contamination.
Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 10% B
-
10.1-13 min: Column re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes for method development.[7] Positive mode is generally suitable for the amino derivative, while negative mode works well for the carboxylic acid.
-
Ionization Parameters (Typical):
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350 °C.
-
-
Data Acquisition:
-
Full Scan Mode: Scan a mass range of m/z 100-500 to identify precursor ions.
-
Tandem MS (MS/MS) Mode: Select the precursor ion of interest and perform collision-induced dissociation (CID) to obtain fragment ions for structural confirmation. Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Experimental Workflow
Caption: Workflow for the LC-MS analysis of benzofuran derivatives.
Results and Discussion
Mass Spectrometric Characterization
The mass spectrometric analysis provides crucial information for structural confirmation. For this compound, the molecular weight is 235.19 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ is expected at m/z 236.05.
The fragmentation pattern in MS/MS analysis is predictable based on its functional groups:
-
Nitro Group Fragmentation: Nitroaromatic compounds characteristically lose NO (30 Da) and NO₂ (46 Da) radicals.[5][8]
-
Ester Group Fragmentation: Esters often undergo cleavage, such as the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene via rearrangement.[9]
These fragmentation patterns are diagnostic and can be used to identify the parent compound and its derivatives unequivocally.
Quantitative Data Summary
The following table summarizes the expected LC-MS data for this compound and two common derivatives. Retention times (t_R) are estimates and will vary based on the specific LC system.
| Compound Name | Molecular Formula | MW ( g/mol ) | Expected t_R (min) | Precursor Ion (m/z) [Mode] | Key Fragment Ions (m/z) |
| This compound | C₁₁H₉NO₅ | 235.19 | ~7.5 | 236.05 [M+H]⁺ | 208.04, 190.03, 162.03 |
| 5-Nitrobenzofuran-2-carboxylic acid | C₉H₅NO₅ | 207.14 | ~6.2 | 206.01 [M-H]⁻ | 162.02 (Loss of CO₂) |
| Ethyl 5-aminobenzofuran-2-carboxylate | C₁₁H₁₁NO₃ | 205.21 | ~5.8 | 206.08 [M+H]⁺ | 178.08, 160.07, 132.05 |
Conclusion
The LC-MS method detailed in this application note provides a sensitive, specific, and reliable protocol for the characterization of this compound and its key derivatives. The combination of chromatographic separation with full scan and tandem mass spectrometry allows for unambiguous identification and structural elucidation, making this method highly suitable for quality control in synthesis, reaction monitoring, and metabolic studies in drug development.
References
- 1. This compound | 69604-00-8 [chemicalbook.com]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2021053555A1 - Glue degraders and methods of use thereof - Google Patents [patents.google.com]
- 7. dl.astm.org [dl.astm.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application of "Ethyl 5-nitrobenzofuran-2-carboxylate" in anticancer research
Application of Ethyl 5-nitrobenzofuran-2-carboxylate in Anticancer Research
Introduction
This compound serves as a pivotal precursor in the synthesis of a diverse range of benzofuran derivatives that have demonstrated significant potential in anticancer research. While the direct cytotoxic effects of this compound are not extensively documented, its true value lies in its role as a versatile starting material for the creation of novel compounds with potent anti-proliferative and pro-apoptotic activities against various cancer cell lines. This document provides an overview of the application of its derivatives in oncology research, complete with quantitative data, experimental protocols, and visual representations of synthetic and signaling pathways.
Benzofuran compounds, a class of heterocyclic compounds ubiquitous in nature, have garnered considerable attention from chemical and pharmaceutical researchers due to their wide spectrum of biological activities, including anti-tumor, antibacterial, and antioxidant properties.[1] The modification of the benzofuran scaffold, often initiated from this compound, has led to the development of promising anticancer drug candidates.
Synthetic Pathway from Precursor to Active Compounds
The journey from this compound to biologically active molecules typically involves the reduction of the nitro group at the 5-position to an amino group, yielding ethyl 5-aminobenzofuran-2-carboxylate.[1] This amino derivative then serves as a key intermediate for further structural modifications, including the introduction of various pharmacophores to enhance anticancer efficacy.
Caption: Synthetic route from this compound to active anticancer derivatives.
Quantitative Data: Anticancer Activity of Benzofuran Derivatives
The following tables summarize the in vitro cytotoxic activity of various benzofuran derivatives, synthesized using this compound as a starting material, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or GI50 values (the concentration for 50% of maximal inhibition of cell proliferation).
Table 1: Cytotoxic Activity of Benzofuran-Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 (48h) | [2] |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HT-29 (Colon) | 7.76 (48h) | [2] |
Table 2: Cytotoxic Activity of Aminobenzofuran and Other Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-N-aryl piperazine conjugate (7) | HeLa (Cervical) | 0.03 | [3] |
| Benzofuran-N-aryl piperazine conjugate (7) | MCF-7 (Breast) | 12.3 | [3] |
| Benzofuran-N-aryl piperazine conjugate (7) | SGC-7901 (Gastric) | 6.17 | [3] |
| 2-benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofuran (8) | MDA-MB-231 (Breast) | 8.36 | [3] |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (2h) | Caski (Cervical) | 26.96 | [4] |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (2h) | MDA-MB-231 (Breast) | 5.13 | [4] |
Table 3: Antiproliferative Activity of Furan-Benzofuran Proximicin Analogues
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Furan-benzofuran proximicin analogue 23(16) | U-87 MG (Glioblastoma) | 6.54 | [3] |
| Temozolomide (Reference Drug) | U-87 MG (Glioblastoma) | 29.19 | [3] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the research of benzofuran derivatives. Researchers should refer to the specific publications for detailed methodologies.
Protocol 1: Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is based on the methodology used to assess the cytotoxicity of benzofuran-chalcone derivatives against colon cancer cells.[2]
Objective: To determine the IC50 values of test compounds.
Materials:
-
HCT-116 and HT-29 colon cancer cells
-
CCD-18Co normal colon cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (benzofuran derivatives)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Cell Fixation: After incubation, fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Add SRB solution and incubate for 30 minutes at room temperature.
-
Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to dissolve the protein-bound dye.
-
Data Analysis: Measure the absorbance at 515 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC50 values.
Protocol 2: Apoptosis Assay (Triple Fluorescence Staining)
This method was employed to confirm that benzofuran derivatives induce apoptosis in cancer cells.[2]
Objective: To visualize and quantify apoptotic cells.
Materials:
-
HCT-116 and HT-29 cells
-
Test compounds
-
Hoechst 33342, Propidium Iodide (PI), and Annexin V-FITC staining solutions
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for 48 hours.
-
Staining: Stain the cells with Hoechst 33342, PI, and Annexin V-FITC according to the manufacturer's protocol.
-
Imaging: Observe the stained cells under a fluorescence microscope.
-
Live cells: Blue nuclei (Hoechst 33342)
-
Early apoptotic cells: Green membrane (Annexin V-FITC) and blue nuclei
-
Late apoptotic/necrotic cells: Red nuclei (PI), green membrane, and blue nuclei fragments.
-
-
Quantification: Count the number of live, apoptotic, and necrotic cells in multiple fields to quantify the extent of apoptosis.
Protocol 3: Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on cell cycle progression.[2]
Objective: To identify cell cycle arrest at specific phases.
Materials:
-
HCT-116 and HT-29 cells
-
Test compounds
-
Ethanol (70%)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a duration corresponding to one cell cycle (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways in Anticancer Activity
Research into the mechanisms of action of these benzofuran derivatives has implicated several key signaling pathways involved in apoptosis and cell cycle regulation.
Apoptosis Induction Pathway
A study on a benzofuran ring-linked 3-nitrophenyl chalcone derivative revealed its ability to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways in colon cancer cells.[2]
Caption: Dual apoptotic pathways induced by a benzofuran derivative.
This dual-action mechanism, targeting both the cell surface death receptors and intracellular mitochondrial pathways, highlights the therapeutic potential of these compounds.
General Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of novel benzofuran derivatives for anticancer activity.
Caption: General workflow for anticancer evaluation of benzofuran derivatives.
This compound is a valuable and versatile starting material for the synthesis of a wide array of benzofuran derivatives with significant anticancer potential. The research highlighted herein demonstrates that through strategic chemical modifications, compounds can be generated that exhibit potent cytotoxicity against various cancer cell lines, induce apoptosis through multiple pathways, and arrest the cell cycle. The provided data and protocols serve as a foundational resource for researchers in the field of oncology drug discovery, encouraging further exploration of this promising class of compounds.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Application Notes and Protocols: Ethyl 5-nitrobenzofuran-2-carboxylate in the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of ethyl 5-nitrobenzofuran-2-carboxylate and its derivatives as a scaffold for developing novel anti-inflammatory agents. While direct anti-inflammatory data on this compound is not extensively documented in publicly available literature, its structural analogs, particularly benzofuran-2-carboxylate derivatives, have demonstrated significant anti-inflammatory properties. This document will focus on a representative derivative, a piperazine/benzofuran hybrid designated as Compound 5d , to illustrate the experimental protocols and potential mechanisms of action.
Derivatives of benzofuran-2-carboxylic acid are recognized for a variety of pharmacological activities, including their potential as anti-inflammatory agents.[1] The core benzofuran structure serves as a valuable scaffold in medicinal chemistry for the design of bioactive molecules.[2]
Mechanism of Action
Research into benzofuran derivatives suggests that their anti-inflammatory effects are mediated through the modulation of key signaling pathways involved in the inflammatory response.[3] Specifically, compounds like Compound 5d have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5] This inhibition is achieved by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are classical pathways in the regulation of inflammation.[4][5]
Signaling Pathway
The anti-inflammatory activity of benzofuran derivatives like Compound 5d is attributed to their ability to interfere with the NF-κB and MAPK signaling cascades. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes. Compound 5d has been shown to significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65 (a subunit of NF-κB), ERK, JNK, and p38 MAPK.[4][5]
Caption: Proposed anti-inflammatory signaling pathway modulation by benzofuran derivatives.
Quantitative Data Summary
The anti-inflammatory activity of the representative benzofuran derivative, Compound 5d, has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Anti-inflammatory Activity of Compound 5d
| Assay | Cell Line | Parameter | IC50 (µM) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | NO Production | 52.23 ± 0.97 |
| Cytotoxicity | RAW 264.7 | Cell Viability | > 80 |
Data sourced from a study on heterocyclic/benzofuran hybrids.[4][5]
Table 2: In Vivo Anti-inflammatory Effects of Compound 5d in LPS-Induced Endotoxemic Mice
| Cytokine | Sample Type | Effect of Compound 5d |
| IL-1β | Serum & Tissue | Reduced Expression |
| TNF-α | Serum & Tissue | Reduced Expression |
| IL-6 | Serum & Tissue | Reduced Expression |
Data sourced from a study on heterocyclic/benzofuran hybrids.[4][5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound derivatives, based on methodologies reported for Compound 5d.[4]
In Vitro Anti-Inflammatory Assays
Caption: Experimental workflow for in vitro anti-inflammatory assays.
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line, RAW 264.7.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 96-well plates at an appropriate density.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
After the treatment period, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
3. Cell Viability (MTT) Assay
-
Principle: Assesses cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Procedure:
-
After cell treatment, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
-
4. Cytokine Measurement (ELISA)
-
Principle: Quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
Procedure: Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-6.
5. Western Blot Analysis
-
Principle: Detects the expression levels of specific proteins (e.g., COX-2, phosphorylated forms of NF-κB and MAPKs) in cell lysates.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[3]
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Conclusion
The benzofuran scaffold, as exemplified by this compound, holds considerable promise for the development of novel anti-inflammatory therapeutics. The provided protocols and data on a representative derivative, Compound 5d, offer a solid foundation for researchers to explore the anti-inflammatory potential of this class of compounds. Further investigation into the structure-activity relationship of various substituted benzofuran-2-carboxylates could lead to the discovery of more potent and selective anti-inflammatory agents.
References
- 1. This compound | 69604-00-8 [chemicalbook.com]
- 2. jopcr.com [jopcr.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Ethyl 5-nitrobenzofuran-2-carboxylate for Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of ethyl 5-nitrobenzofuran-2-carboxylate and subsequent screening of its derivatives for potential biological activities. Benzofuran scaffolds are prominent in medicinal chemistry, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] this compound serves as a versatile starting material for the synthesis of a library of derivatives by modifying the nitro and ester functionalities.
Derivatization Strategies
The primary strategies for derivatizing this compound involve (A) reduction of the nitro group followed by derivatization of the resulting amine, and (B) modification of the ethyl ester group to form amides and hydrazides.
Reduction of the Nitro Group and Amine Derivatization
The nitro group at the C-5 position can be readily reduced to an amino group, which can then be further derivatized.
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.[4][5]
Materials:
-
This compound
-
Ethanol
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Reaction flask
-
Stirrer
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve this compound (1 equivalent) in ethanol.
-
Add 5% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Seal the flask and purge with hydrogen gas.
-
Maintain a hydrogen pressure of 0.3-0.5 MPa.
-
Stir the reaction mixture at a temperature of 10-30°C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain ethyl 5-aminobenzofuran-2-carboxylate.
The resulting ethyl 5-aminobenzofuran-2-carboxylate can be further derivatized through reactions such as acylation, sulfonation, or condensation with various aldehydes and ketones to produce a diverse range of compounds for screening.
Derivatization of the Ethyl Ester Group
The ethyl ester at the C-2 position can be converted into a variety of functional groups, most notably amides and hydrazides, which are known to be important pharmacophores.[6]
Protocol 2: Synthesis of Benzofuran-2-carboxamides
This protocol details the conversion of the ethyl ester to an amide by reaction with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Sodium methoxide
-
N-methylpyrrolidone (NMP)
-
Reaction vessel
-
Stirrer
-
Heating mantle
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) in NMP.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Add a catalytic amount of sodium methoxide.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-nitrobenzofuran-2-carboxamide derivative.
Protocol 3: Synthesis of 5-Nitrobenzofuran-2-carbohydrazide
This protocol describes the synthesis of the hydrazide derivative, a key intermediate for further derivatization.[7]
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Reflux condenser
-
Reaction flask
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield 5-nitrobenzofuran-2-carbohydrazide.
The resulting hydrazide can be further reacted with various aldehydes or ketones to form hydrazones, a class of compounds with known biological activities.[8]
Bioactivity Screening Protocols
The synthesized derivatives can be screened for a variety of biological activities. Standard protocols for anticancer and antimicrobial screening are provided below.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT116, A549)[12]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[13]
-
96-well plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[13]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[16]
-
Fungal strains (e.g., Candida albicans)[17]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[14]
-
96-well microtiter plates
-
Test compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C for bacteria, 35°C for fungi)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the microbial suspension. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The quantitative data from the bioactivity screening should be summarized in tables for clear comparison.
Table 1: Anticancer Activity of Benzofuran-2-carboxamide Derivatives (IC₅₀ in µM)
| Compound | HCT-116 | HeLa | HepG2 | A549 |
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
| Derivative 3 | Data | Data | Data | Data |
| Reference Drug | Data | Data | Data | Data |
Note: This table is a template. Actual data would be populated from experimental results. Some benzofuran-2-carboxamide derivatives have shown high potency with IC₅₀ values as low as 0.57 µM against A549 cells.[12]
Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Derivative A | Data | Data | Data | Data | Data |
| Derivative B | Data | Data | Data | Data | Data |
| Derivative C | Data | Data | Data | Data | Data |
| Reference Drug | Data | Data | Data | Data | Data |
Note: This table is a template. Actual data would be populated from experimental results. Some benzofuran derivatives have demonstrated significant antimicrobial activity with MIC values as low as 0.039 µg/mL against S. aureus and 0.625 µg/mL against C. albicans.[16][17]
Visualizations
Derivatization Workflow
Caption: Derivatization workflow for this compound.
Bioactivity Screening Workflow
Caption: Workflow for bioactivity screening of synthesized derivatives.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
References
- 1. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. jopcr.com [jopcr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN107674052A - Vilazodone intermediate 5ï¼1 piperazinylï¼The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. atcc.org [atcc.org]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate for Industrial Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-nitrobenzofuran-2-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant drug Vilazodone. Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the industrial-scale synthesis of this compound, focusing on a robust and scalable synthetic route. Safety, purification, and scale-up considerations are also addressed to provide a comprehensive guide for researchers and drug development professionals.
Application Notes
This compound serves as a critical building block in medicinal chemistry. Its primary application lies in its role as a key intermediate for the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist used for the treatment of major depressive disorder.[1][2] The benzofuran scaffold is a common motif in many biologically active compounds, and the nitro group at the 5-position provides a handle for further chemical transformations, such as reduction to an amine, which is a key step in the synthesis of Vilazodone.
Downstream Application: Synthesis of Vilazodone
The synthesis of Vilazodone from this compound typically involves the reduction of the nitro group to an amine, followed by a series of reactions to introduce the piperazine side chain. The overall pathway highlights the importance of a reliable and high-yielding synthesis of the nitrobenzofuran intermediate.
Mechanism of Action of Vilazodone
Vilazodone exhibits a dual mechanism of action, functioning as both a potent selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2][3][4] This dual action is believed to contribute to its efficacy and potentially a faster onset of action compared to traditional SSRIs.[1][3] The SSRI activity increases the concentration of serotonin in the synaptic cleft by blocking its reuptake into the presynaptic neuron. The partial agonism at 5-HT1A receptors is thought to modulate serotonergic activity and may contribute to a lower incidence of certain side effects.[2][3]
References
Application Notes: Synthesis of Novel Heterocyclic Compounds from Ethyl 5-nitrobenzofuran-2-carboxylate
Introduction
Benzofuran and its derivatives are a significant class of heterocyclic compounds widely found in nature and synthetic molecules.[1] These compounds are of great interest to medicinal chemists and pharmacologists due to their broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[1][2][3] The versatile benzofuran scaffold allows for structural modifications that can lead to the discovery of potent therapeutic agents.[4][5]
Ethyl 5-nitrobenzofuran-2-carboxylate is a key starting material and versatile intermediate in the synthesis of complex benzofuran-containing molecules.[6][7] Its structure features three reactive sites: the ester group at the C-2 position, the nitro group at the C-5 position, and the benzofuran ring itself. These sites allow for a variety of chemical transformations, making it an ideal precursor for generating libraries of novel heterocyclic compounds for drug discovery and material science applications.[6][8]
These application notes provide an overview of synthetic pathways and detailed protocols for converting this compound into key intermediates and subsequently into medicinally relevant heterocyclic systems such as 1,3,4-oxadiazoles and pyrazoles.
Key Synthetic Intermediates
The strategic conversion of this compound into two primary intermediates is fundamental for further heterocyclic synthesis.
-
5-Nitrobenzofuran-2-carbohydrazide: Synthesized by reacting the ethyl ester with hydrazine hydrate. The resulting hydrazide is a crucial building block for five-membered heterocycles like oxadiazoles, pyrazoles, and triazoles.
-
Ethyl 5-aminobenzofuran-2-carboxylate: Produced via the reduction of the nitro group. The amino group serves as a handle for introducing various substituents or for constructing fused ring systems.[9][10]
The following sections detail the protocols for synthesizing these intermediates and their subsequent conversion into target heterocyclic compounds.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitrobenzofuran-2-carbohydrazide (Intermediate A)
This protocol describes the conversion of the ethyl ester to the corresponding hydrazide, a critical precursor for synthesizing various nitrogen-containing heterocycles.
Methodology:
-
Suspend this compound (1.0 eq) in ethanol (15 mL per gram of ester) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (99%, 5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield 5-Nitrobenzofuran-2-carbohydrazide as a solid.
Quantitative Data (Representative):
| Compound Name | Starting Material | Reagent | Solvent | Yield (%) | Melting Point (°C) |
| 5-Nitrobenzofuran-2-carbohydrazide | This compound | Hydrazine Hydrate | Ethanol | 85-95 | >200 |
Protocol 2: Synthesis of 2-(5-(5-Nitrobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)phenol
This protocol details the synthesis of a 1,3,4-oxadiazole derivative from Intermediate A, demonstrating a common cyclization strategy.
Methodology:
-
In a round-bottom flask, dissolve 5-Nitrobenzofuran-2-carbohydrazide (Intermediate A, 1.0 eq) and 2-hydroxybenzoic acid (1.1 eq) in phosphorus oxychloride (POCl₃, 10 mL).
-
Heat the mixture under reflux for 5-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 1,3,4-oxadiazole derivative.
Quantitative Data (Representative):
| Compound Name | Starting Material | Reagent | Yield (%) | Melting Point (°C) |
| 2-(5-(5-Nitrobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)phenol | 5-Nitrobenzofuran-2-carbohydrazide | 2-Hydroxybenzoic Acid, POCl₃ | 70-80 | 245-247 |
Protocol 3: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate (Intermediate B)
This protocol outlines the reduction of the nitro group to an amine, yielding a second key intermediate for further derivatization.
Methodology:
-
Dissolve this compound (1.0 eq) in ethanol (20 mL) in a reaction flask.
-
Add 5% Palladium on carbon (Pd/C) catalyst (0.1 eq by weight).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 0.3-0.5 MPa.
-
Stir the mixture vigorously at room temperature (10-30°C) for 3-5 hours.[10]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain Ethyl 5-aminobenzofuran-2-carboxylate.[10]
Quantitative Data (Representative):
| Compound Name | Starting Material | Catalyst | Solvent | Yield (%) | Physical State |
| Ethyl 5-aminobenzofuran-2-carboxylate | This compound | 5% Pd/C | Ethanol | 95-99 | Solid |
Protocol 4: Synthesis of 1-(5-(5-Nitrobenzofuran-2-yl)-3-phenyl-1H-pyrazol-1-yl)ethan-1-one
This protocol provides a representative method for constructing a pyrazole ring, a common scaffold in pharmaceuticals. The synthesis proceeds via a chalcone intermediate derived from a related benzofuran aldehyde.
Methodology:
-
Step 1: Synthesis of Chalcone (Precursor)
-
React 5-nitrobenzofuran-2-carbaldehyde (1.0 eq) with acetophenone (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) dropwise and stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry.
-
-
Step 2: Cyclization to Pyrazole
-
Dissolve the synthesized chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in glacial acetic acid (15 mL).
-
Reflux the mixture for 8-10 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure pyrazole derivative.
-
Quantitative Data (Representative):
| Compound Name | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 1-(5-(5-Nitrobenzofuran-2-yl)-3-phenyl-1H-pyrazol-1-yl)ethan-1-one | Chalcone Precursor | Hydrazine Hydrate, Acetic Acid | 65-75 | 188-190 |
Visualized Workflows and Pathways
Caption: Synthetic workflow from this compound.
Caption: Reaction pathway for the synthesis of 1,3,4-Oxadiazoles.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 69604-00-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 10. CN107674052A - Vilazodone intermediate 5ï¼1 piperazinylï¼The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimization of reaction conditions for "Ethyl 5-nitrobenzofuran-2-carboxylate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 2-hydroxy-5-nitrobenzaldehyde, which undergoes a condensation reaction with a malonic ester derivative, or a substituted propionate such as ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate, which can be cyclized.
Q2: What is the general reaction mechanism for the synthesis from 2-hydroxy-5-nitrobenzaldehyde?
A2: The synthesis from 2-hydroxy-5-nitrobenzaldehyde and diethyl bromomalonate proceeds through a base-catalyzed cascade reaction. The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile. This is followed by an intramolecular condensation and subsequent elimination to form the benzofuran ring.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting materials from the product. Staining with an appropriate reagent or visualization under UV light can be used to identify the spots.
Q4: What is the typical appearance and melting point of pure this compound?
A4: Pure this compound is typically a light yellow to brown crystalline solid.[1] Its melting point is reported to be in the range of 152-156 °C.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive or insufficient base. - Poor quality of starting materials. - Reaction temperature is too low. - Insufficient reaction time. | - Use a fresh, anhydrous base (e.g., anhydrous potassium carbonate). - Ensure the purity of 2-hydroxy-5-nitrobenzaldehyde and diethyl bromomalonate. - Gradually increase the reaction temperature while monitoring for decomposition. - Extend the reaction time and monitor progress by TLC. |
| Presence of Multiple Byproducts | - Side reactions due to strong base or high temperature. - Decomposition of starting materials or product. - Perkin-like self-condensation of the aldehyde. | - Use a milder base (e.g., triethylamine instead of a stronger inorganic base). - Optimize the reaction temperature to the lowest effective level. - Consider adding the base portion-wise to control the reaction rate. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Residual solvent. | - Purify the crude product by column chromatography before crystallization. - Ensure all solvent is removed under vacuum before attempting crystallization. - Try different recrystallization solvents or solvent mixtures (e.g., methanol, ethanol, or ethyl acetate/hexane). |
| Product is Darkly Colored | - Formation of polymeric byproducts. - Oxidation of phenolic intermediates. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the product using activated carbon during recrystallization. - Column chromatography can help separate the colored impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Base | Solvent | Reaction Time | Temperature | Yield | Reference |
| 2-hydroxy-5-nitrobenzaldehyde and diethyl bromomalonate | Potassium Carbonate | Acetone | 12 hours | Reflux | 52% | [3] |
| Ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate | Triethylamine | Ethanol | 8 hours | Reflux | 90% | [4] |
| Ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate | Triethylamine | Acetonitrile | 8 hours | Reflux | 87% | [4] |
Experimental Protocols
Synthesis from 2-hydroxy-5-nitrobenzaldehyde and Diethyl Bromomalonate[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3.0 g (0.017 mol) of 5-nitrosalicylaldehyde in 40 mL of acetone.
-
Addition of Reagents: Add 6 g of anhydrous potassium carbonate and 4.47 g (0.017 mol) of diethyl bromomalonate to the flask.
-
Reaction: Heat the mixture to reflux on a water bath and maintain for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove potassium salts. Wash the salts with dry ether.
-
Isolation: Suspend the collected salt in ice-cold water and carefully acidify with dilute hydrochloric acid.
-
Purification: Collect the precipitated solid by filtration. Recrystallize the crude product from methanol to obtain pure this compound as yellow crystals.
Synthesis from Ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate[4]
-
Reaction Setup: In a reaction flask, add 39.7 g of ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate and 500 mL of ethanol.
-
Addition of Base: Add 25 mL of triethylamine to the mixture.
-
Reaction: Heat the mixture to reflux for 8 hours.
-
Solvent Removal: After the reaction, concentrate the mixture under reduced pressure to recover the ethanol.
-
Work-up: To the concentrated residue, add 200 mL of water and adjust the pH to 6-7 with 0.1 mol/L hydrochloric acid.
-
Isolation and Purification: Filter the resulting precipitate, wash the filter cake with water, and dry under vacuum to obtain this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | C11H9NO5 | CID 1382954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 69604-00-8 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: Why is my yield of this compound unexpectedly low?
A1: Low yields can arise from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The intramolecular cyclization may require extended reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reflux period.
-
Base Strength and Concentration: The choice and amount of base are critical. Triethylamine is commonly used, but its effectiveness can be diminished if it is old or impure. Ensure you are using a sufficient molar equivalent of a high-quality base.
-
Solvent Purity: The presence of water or other impurities in the solvent can interfere with the reaction. Always use dry solvents. For instance, using ethanol has been reported to give a slightly higher yield (90%) compared to acetonitrile (87%) in one of the common synthetic routes.[1]
-
Purity of Starting Materials: Impurities in the starting material, such as the ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate, can lead to side reactions and lower the yield of the desired product. Ensure the purity of your starting materials before proceeding.
Q2: What are the common impurities or side products I should look out for?
A2: While specific side product analysis for this exact synthesis is not extensively reported, general knowledge of benzofuran synthesis suggests the following possibilities:
-
Unreacted Starting Material: As mentioned, incomplete reactions can leave starting materials in your crude product.
-
Polymerization Products: Under harsh basic conditions, phenolic compounds can be prone to polymerization.
-
Products from Side Reactions: Depending on the synthetic route, other reactions can occur. For instance, in syntheses starting from salicylaldehydes, Cannizzaro-type reactions could be a minor pathway if strong bases are used.
Q3: How can I effectively purify the crude this compound?
A3: Purification of the crude product is crucial to obtain a high-purity compound.
-
Filtration and Washing: After the reaction, the crude product often precipitates upon addition of water.[1] Thoroughly wash the filtered solid with water to remove inorganic salts and water-soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent like methanol or ethanol is a highly effective method for purifying the final product. One protocol specifies recrystallization from methanol to obtain pure yellow crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane is a common choice for compounds of this type.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the quantitative data from different reported synthesis methods for this compound.
| Starting Material | Solvent | Base | Reaction Time | Yield | Reference |
| Ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate | Acetonitrile | Triethylamine | 8 hours reflux | 87% | [1] |
| Ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate | Ethanol | Triethylamine | 8 hours reflux | 90% | [1] |
| 5-Nitrosalicylaldehyde & Diethyl bromomalonate | Acetone | Potassium Carbonate | 12 hours reflux | 52% |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the synthesis of this compound.
Protocol 1: Synthesis from Ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate [1]
-
Reaction Setup: In a reaction flask, add 39.7g of ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate.
-
Solvent and Base Addition: Add 500ml of ethanol and 25ml of triethylamine.
-
Reaction: Heat the mixture to reflux and maintain for 8 hours.
-
Work-up:
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add 200ml of water to the residue.
-
Adjust the pH to 6-7 with 0.1mol/L hydrochloric acid.
-
-
Isolation and Purification:
-
Filter the resulting precipitate.
-
Wash the filter cake with water.
-
Dry the solid under vacuum to obtain this compound.
-
Protocol 2: Synthesis from 5-Nitrosalicylaldehyde
-
Reaction Setup: Dissolve 3.0g (0.017 mol) of 5-nitrosalicylaldehyde in 40ml of acetone in a 100 ml round bottom flask.
-
Reagent Addition: Add 6g of potassium carbonate and 4.47g (0.017 mol) of diethyl bromomalonate.
-
Reaction: Heat the mixture to reflux on a water bath and maintain for 12 hours. Monitor the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove potassium salts.
-
Wash the collected salts with dry ether.
-
Suspend the dry salt in water and cool thoroughly in an ice bath.
-
Carefully acidify the suspension with dilute hydrochloric acid.
-
-
Isolation and Purification:
-
Collect the separated solid by filtration.
-
Recrystallize the product from methanol to get pure this compound as yellow crystals.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Purification of Crude Ethyl 5-nitrobenzofuran-2-carboxylate
Welcome to the technical support center for the purification of crude "Ethyl 5-nitrobenzofuran-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important pharmaceutical intermediate.
Troubleshooting Guides and FAQs
This section provides answers to specific issues you may encounter during your experiments.
Recrystallization Troubleshooting
Q1: My crude "this compound" is an oil and won't crystallize. What should I do?
A1: Oiling out is a common issue, especially if impurities are depressing the melting point. Here are a few troubleshooting steps:
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure product, add a single crystal to the supersaturated solution to induce crystallization.
-
Reduce solvent volume: Your solution may be too dilute. Slowly evaporate some of the solvent and allow it to cool again.
-
Lower the temperature: Try cooling the solution in an ice bath or even a freezer, but be mindful that faster cooling can sometimes trap impurities.
-
Solvent system modification: The chosen solvent may not be ideal. Try a solvent pair. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly turbid. Then, heat the solution until it is clear and allow it to cool slowly.
Q2: I'm getting very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery can be due to several factors:
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is sufficiently cold to maximize precipitation before filtration.
-
Product solubility: Your product may be too soluble in the chosen solvent, even at low temperatures. Consider a different solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
Q3: The color of my product didn't improve after recrystallization. What's wrong?
A3: Colored impurities can be persistent.
-
Activated charcoal: For colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.
-
Multiple recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system may be necessary.
-
Oxidation: The color may be due to the oxidation of the product or impurities. Try to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Column Chromatography Troubleshooting
Q4: My compound is stuck on the top of the silica gel column and won't elute. What should I do?
A4: This indicates that the mobile phase is not polar enough to move your compound. "this compound" is a relatively polar molecule due to the nitro group and the ester functionality.
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
Use a stronger solvent system: If increasing the polarity of the current system is ineffective, switch to a more polar solvent system, such as dichloromethane/methanol.
-
Check for interactions with silica: Highly polar or acidic/basic compounds can interact strongly with the acidic silica gel. Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in your mobile phase if you suspect strong acidic interactions.
Q5: My compound is coming off the column with impurities (co-elution). How can I improve the separation?
A5: Co-elution occurs when the impurities have similar polarity to your product.
-
Optimize the solvent system: Use thin-layer chromatography (TLC) to find a solvent system that provides the best separation (largest difference in Rf values) between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Use a shallower gradient: If you are using a gradient elution, a slower, more gradual increase in polarity can improve separation.
-
Dry loading: If your crude product has low solubility in the mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This can lead to sharper bands and better separation.
-
Column dimensions: A longer, narrower column will generally provide better separation than a short, wide one.
Q6: I see streaks instead of distinct bands on my column. What is causing this?
A6: Tailing or streaking can be caused by several factors:
-
Overloading the column: Loading too much crude product can lead to broad, tailing bands. Use an appropriate amount of silica gel for the amount of sample (a general rule of thumb is a 1:30 to 1:100 sample-to-silica ratio by weight).
-
Poorly packed column: Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and distorted bands. Ensure the column is packed uniformly.
-
Compound instability: The compound may be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If it is unstable, you may need to use a different stationary phase like alumina or consider a faster purification method.
Experimental Protocols
Recrystallization of this compound
This protocol is based on a reported method for the purification of "this compound" synthesized from 5-nitrosalicylaldehyde and diethyl bromomalonate.[1]
Materials:
-
Crude "this compound"
-
Methanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude "this compound" in an Erlenmeyer flask.
-
Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, you may add a very small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum.
Column Chromatography of this compound
This is a general protocol that should be optimized for your specific crude mixture using TLC analysis first.
Materials:
-
Crude "this compound"
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC plate of your crude material in various ratios of hexanes/ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities. A starting point could be 4:1 or 3:1 hexanes:ethyl acetate.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and to remove air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed with a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting fractions in test tubes.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound."
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉NO₅ |
| Molecular Weight | 235.19 g/mol |
| Appearance | Light yellow to brown powder/crystal[2][3] |
| Melting Point | 151-156 °C[4] |
Table 2: Suggested Recrystallization Solvents
| Solvent | Rationale |
| Methanol | Reported to be effective for this compound.[1] |
| Ethanol | A common solvent for recrystallizing organic compounds. |
| Ethyl Acetate/Hexanes | A good solvent pair for compounds with intermediate polarity. |
Table 3: Typical Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (starting point) | Hexanes:Ethyl Acetate (e.g., 4:1 to 1:1) |
| Elution Mode | Isocratic or Gradient |
| Detection | UV (254 nm) or TLC analysis of fractions |
Visualizations
Caption: General workflow for the purification of crude "this compound".
Caption: Troubleshooting common issues in recrystallization.
Caption: Troubleshooting common issues in column chromatography.
References
Identification of by-products in the synthesis of "Ethyl 5-nitrobenzofuran-2-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 5-nitrosalicylaldehyde: The phenoxide, which is the active nucleophile, is not being formed in sufficient quantity. 2. Poor quality of reagents: Degradation of 5-nitrosalicylaldehyde or ethyl bromoacetate. 3. Reaction temperature is too low: The rate of reaction is too slow. 4. Insufficient reaction time. | 1. Ensure the base (e.g., anhydrous potassium carbonate or sodium carbonate) is dry and used in sufficient molar excess. Consider a stronger, non-nucleophilic base if necessary. 2. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 3. Increase the reaction temperature as specified in the protocol (typically around 100-120°C). 4. Extend the reaction time and monitor progress by TLC. |
| Presence of Multiple Spots on TLC, Indicating By-products | 1. Formation of O-alkylation intermediate: The reaction may not have proceeded to the cyclization step. 2. Hydrolysis of the ester: Presence of water can lead to the formation of 5-nitrobenzofuran-2-carboxylic acid. 3. Self-condensation of 5-nitrosalicylaldehyde: Under basic conditions, the aldehyde may undergo self-condensation. 4. Formation of 3-nitro isomer: If the starting salicylaldehyde was not pure, the 3-nitro isomer of the product may be present. | 1. Ensure the reaction is heated for a sufficient amount of time to facilitate the intramolecular cyclization. 2. Use anhydrous solvents and reagents to minimize hydrolysis. The carboxylic acid can be re-esterified if it is the major by-product. 3. Add the base portion-wise to control the reaction and minimize self-condensation. 4. Purify the starting 5-nitrosalicylaldehyde to remove any 3-nitrosalicylaldehyde impurity. |
| Product is Difficult to Purify | 1. Presence of polar by-products: Carboxylic acid or other polar impurities can make purification by column chromatography challenging. 2. Product co-elutes with a by-product. | 1. An acidic work-up can help to separate the desired ester from the carboxylic acid by-product. Recrystallization is often an effective purification method for this compound. 2. Try different solvent systems for column chromatography or consider an alternative purification technique like preparative HPLC. |
| Dark-colored Reaction Mixture | 1. Decomposition of starting materials or product: The nitro group can make the aromatic ring susceptible to decomposition at high temperatures. 2. Presence of impurities. | 1. Ensure the reaction temperature does not significantly exceed the recommended temperature. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Use purified starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the reaction of 5-nitrosalicylaldehyde with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base. This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the benzofuran ring.
Q2: What are the most likely by-products in this synthesis?
A2: Based on the reaction mechanism, the following by-products are most likely:
-
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate: This is the intermediate formed after the initial O-alkylation of 5-nitrosalicylaldehyde with ethyl bromoacetate, which may not have undergone the subsequent intramolecular cyclization.
-
5-Nitrobenzofuran-2-carboxylic acid: This can be formed by the hydrolysis of the final ester product if water is present in the reaction mixture.
-
Unreacted 5-nitrosalicylaldehyde: Incomplete reaction will leave the starting material in the crude product.
-
3-Nitrosalicylaldehyde derived products: If the starting 5-nitrosalicylaldehyde is contaminated with its 3-nitro isomer, a corresponding isomeric by-product of the final product can be formed.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 5-nitrosalicylaldehyde, is relatively polar, while the product, this compound, is less polar. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.
Q4: What is a typical experimental protocol for this synthesis?
A4: A general protocol involves dissolving 5-nitrosalicylaldehyde in a suitable solvent like DMF or acetone, adding a base such as anhydrous potassium carbonate, and then adding ethyl bromoacetate. The mixture is typically heated to reflux for several hours. After completion, the reaction mixture is cooled, poured into water, and the product is extracted with an organic solvent.
Experimental Protocol Example: To a solution of 5-nitrosalicylaldehyde (1 equivalent) in anhydrous acetone, anhydrous potassium carbonate (2-3 equivalents) is added. The mixture is stirred at room temperature for 30 minutes. Ethyl bromoacetate (1.1-1.5 equivalents) is then added, and the reaction mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Q5: What are the key safety precautions for this synthesis?
A5:
-
5-Nitrosalicylaldehyde and this compound are nitro-aromatic compounds and should be handled with care as they can be irritants.
-
Ethyl bromoacetate is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction should be conducted in a fume hood, and appropriate measures should be taken to avoid inhalation of vapors and contact with skin.
Visualizations
Reaction Pathway
Caption: Synthesis pathway of this compound.
Potential Side Reactions
Caption: Potential side reactions and by-products.
Troubleshooting Workflow
Common side reactions in the synthesis of benzofuran-2-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzofuran-2-carboxylates. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Low or No Yield of Ethyl Benzofuran-2-carboxylate from Salicylaldehyde and Ethyl Chloroacetate/Bromoacetate
Question: I am attempting to synthesize ethyl benzofuran-2-carboxylate by reacting salicylaldehyde with an ethyl haloacetate in the presence of a base, but I am getting a very low yield or none of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
This is a common issue that can arise from several factors related to the reaction conditions and the stability of the intermediate, ethyl 2-(2-formylphenoxy)acetate. Below is a step-by-step troubleshooting guide.
Potential Causes & Solutions:
-
Incomplete Formation of the Phenoxide: The reaction requires the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a nucleophilic phenoxide.
-
Troubleshooting:
-
Ensure the base used (e.g., potassium carbonate, sodium hydroxide) is anhydrous and of good quality.
-
Use a sufficient molar excess of the base (typically 1.5 to 3 equivalents).
-
Allow for adequate reaction time for the phenoxide formation before and after the addition of the ethyl haloacetate.
-
-
-
Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the ethyl haloacetate and the final product, reducing the yield.
-
Troubleshooting:
-
Use anhydrous solvents (e.g., DMF, acetonitrile).
-
Ensure all glassware is thoroughly dried.
-
-
-
Suboptimal Reaction Temperature: The temperature for both the initial ether formation and the subsequent cyclization is crucial.
-
Side Reactions of the Intermediate: The intermediate, ethyl 2-(2-formylphenoxy)acetate, can undergo undesired reactions.
-
Troubleshooting:
-
Minimize the reaction time once the formation of the intermediate is complete to prevent degradation.
-
A one-pot procedure where the intermediate is not isolated can sometimes improve yields by minimizing handling and potential decomposition.
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in benzofuran-2-carboxylate synthesis.
Issue 2: Formation of a Dark, Tar-like Substance in Base-Catalyzed Reactions
Question: During the base-catalyzed synthesis of my benzofuran-2-carboxylate, the reaction mixture turned dark and I isolated a tarry, intractable material. What causes this and how can it be prevented?
Answer:
The formation of dark, polymeric tars is a common problem in base-catalyzed reactions involving aldehydes and phenolic compounds, especially at elevated temperatures. This is often a result of undesired polymerization or decomposition pathways.
Potential Causes & Solutions:
-
Aldol Condensation/Polymerization: Salicylaldehyde and the intermediate ethyl 2-(2-formylphenoxy)acetate can undergo self-condensation or polymerization under basic conditions, especially with stronger bases or at high temperatures.
-
Troubleshooting:
-
Use a milder base, such as potassium carbonate, instead of stronger bases like sodium hydroxide or sodium ethoxide.
-
Maintain careful control over the reaction temperature. It is often beneficial to conduct the initial phenoxide formation and etherification at a lower temperature before proceeding to the cyclization step.
-
Add the base portion-wise to avoid localized high concentrations.
-
-
-
Decomposition of Starting Materials or Products: The benzofuran ring system or the starting materials can be unstable under harsh basic conditions and high temperatures, leading to decomposition and tar formation.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation in benzofuran-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of benzofuran-2-carboxylates via the Perkin rearrangement of 3-halocoumarins?
A1: The Perkin rearrangement is generally a high-yielding reaction for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[3][4] However, potential side reactions can include:
-
Incomplete reaction: If the reaction is not heated for a sufficient amount of time or at a high enough temperature, the starting 3-halocoumarin may be recovered. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[3]
-
Decarboxylation: While less common under the basic conditions of the Perkin rearrangement itself, the resulting benzofuran-2-carboxylic acid can be susceptible to decarboxylation, especially if the workup involves strongly acidic conditions at elevated temperatures.
-
Formation of other byproducts: The mechanism of the Perkin rearrangement is complex and can involve several intermediates. Sub-optimal conditions could potentially lead to the formation of other, minor byproducts.
Q2: Can the ester group of a benzofuran-2-carboxylate be hydrolyzed during the synthesis or workup?
A2: Yes, the ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
-
Basic conditions: During syntheses that use strong bases like sodium hydroxide or potassium hydroxide, especially in the presence of water and at elevated temperatures, the ester can be saponified to the corresponding carboxylic acid.[5]
-
Acidic conditions: During an acidic workup to neutralize a basic reaction mixture, prolonged exposure to strong acid, especially with heating, can also lead to ester hydrolysis. It is advisable to perform acidic washes at low temperatures and to minimize the contact time.
Q3: I am observing incomplete cyclization of ethyl 2-(2-formylphenoxy)acetate. How can I drive the reaction to completion?
A3: Incomplete cyclization can be a frustrating issue. Here are some strategies to promote the desired intramolecular reaction:
-
Choice of Base: The base plays a crucial role in promoting the intramolecular aldol-type condensation. While weaker bases like potassium carbonate are often used for the initial ether formation, a stronger base might be necessary for the cyclization step. However, be mindful of the potential for side reactions (see Issue 2). Some protocols utilize bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO are commonly used and can facilitate the reaction.
-
Temperature: Increasing the reaction temperature can often drive the cyclization to completion. However, this must be balanced against the risk of decomposition and tar formation. A careful optimization of the temperature is recommended.
-
Water Removal: Although the cyclization itself does not produce water, ensuring anhydrous conditions can prevent side reactions and may favor the desired intramolecular pathway.
Q4: Are there any specific issues to be aware of when using substituted salicylaldehydes?
A4: Yes, the nature and position of substituents on the salicylaldehyde ring can significantly impact the reaction.
-
Electron-donating groups: These groups generally facilitate the reaction by increasing the nucleophilicity of the phenoxide. High yields are often observed with salicylaldehydes bearing electron-donating substituents.[6]
-
Electron-withdrawing groups: Strong electron-withdrawing groups, such as nitro or cyano groups, can complicate the reaction, leading to the formation of complex mixtures and low yields of the desired benzofuran-2-carboxylate.[7] In such cases, alternative synthetic strategies may be necessary.
-
Steric hindrance: Bulky substituents near the hydroxyl or aldehyde groups can sterically hinder the reaction, potentially leading to lower yields or requiring more forcing reaction conditions.
Data Presentation
Table 1: Comparison of Synthetic Methods for Benzofuran-2-carboxylates
| Synthetic Method | Starting Materials | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Base-catalyzed Cyclization | Salicylaldehyde, Ethyl haloacetate | K₂CO₃, DMF | 60-91%[1][2] | Readily available starting materials, one-pot potential. | Prone to tar formation, sensitive to reaction conditions. |
| Perkin Rearrangement | 3-Halocoumarins | NaOH, Ethanol | ~99% (microwave)[3] | High yields, clean reaction. | Requires synthesis of the 3-halocoumarin precursor. |
| Rap-Stoermer Reaction | Salicylaldehyde, α-Halo ketone | Base (e.g., TEA) | 81-97%[8] | Good yields, solvent-free options. | Primarily for 2-acylbenzofurans, not directly for 2-carboxylates. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Benzofuran-2-carboxylate from Salicylaldehyde and Ethyl Bromoacetate[5]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of ethyl benzofuran-2-carboxylate.
Procedure:
-
To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).
-
Slowly add the α-bromo ester (e.g., ethyl bromoacetate, 1.2 mmol) to the reaction mixture at ambient temperature.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate (200 mL).
-
Wash the organic solution with 5% dilute HCl, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or distillation.
Protocol 2: Microwave-Assisted Perkin Rearrangement of a 3-Bromocoumarin[3]
Workflow Diagram:
Caption: Experimental workflow for the microwave-assisted Perkin rearrangement.
Procedure:
-
Dissolve the 3-bromocoumarin derivative in a solution of sodium hydroxide in ethanol in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a specified power and temperature (e.g., 300W, 79°C) for a short duration (e.g., 5 minutes).
-
Monitor the reaction for completion by TLC.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Collect the product by filtration and wash with water. The product can be further purified by recrystallization.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purifying Ethyl 5-nitrobenzofuran-2-carboxylate by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Ethyl 5-nitrobenzofuran-2-carboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.
Problem 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent is not appropriate for this compound. The polarity of the solvent may be too different from that of this compound.
-
Solution:
-
Select an alternative solvent: Consult the solvent selection table below and test small batches with different solvents or solvent mixtures. For benzofuran derivatives, mixtures such as aqueous methanol or methanol-acetone have been used.[1] A petroleum ether-ethyl acetate mixture has also been reported for a similar compound.[2][3]
-
Increase the solvent volume: Add small increments of the solvent until the compound dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.[4][5]
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is too saturated, or the cooling process is too rapid, causing the compound to come out of solution above its melting point.[5][6]
-
Solution:
-
Reheat the solution: Add a small amount of additional solvent to the mixture and reheat until the oil redissolves completely.[6]
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.[5]
-
Use a seed crystal: If available, add a small, pure crystal of this compound to the cooled solution to induce crystallization.[4]
-
Problem 3: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution is not saturated enough, meaning too much solvent was used initially. It could also be a case of supersaturation.[5]
-
Solution:
-
Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[4]
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again and observe for crystal formation.
-
Add an anti-solvent: If using a soluble solvent, cautiously add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Problem 4: The recrystallized product is colored or appears impure.
-
Possible Cause: The initial material contained colored impurities that were not removed during recrystallization.
-
Solution:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a fluted filter paper for the subsequent hot filtration to remove the charcoal.
-
Wash the crystals thoroughly: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.[6]
-
Problem 5: The final yield is very low.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the solvent even at low temperatures, or some product was lost during transfers.
-
Solution:
-
Minimize the solvent volume: In subsequent attempts, use the minimum amount of hot solvent necessary to dissolve the crude product.[4]
-
Ensure complete cooling: Cool the solution in an ice bath for an extended period to maximize crystal precipitation.
-
Recover from the mother liquor: If a significant amount of product remains in the filtrate (mother liquor), it may be possible to recover a second crop of crystals by evaporating some of the solvent and re-cooling.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for this compound is in the range of 152-156 °C. A sharp melting point within this range is a good indicator of purity.
Q3: How can I determine the best solvent for recrystallization?
A3: To determine the best solvent, perform small-scale solubility tests. Place a small amount of the crude compound into several test tubes, each containing a different potential solvent. Observe the solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
Q4: Is it necessary to perform a hot filtration?
A4: A hot filtration is necessary if your crude material contains insoluble impurities (e.g., dust, solid byproducts). This step should be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.
Q5: My compound is a yellow powder. Will recrystallization remove the color?
A5: this compound is described as a yellow to dark yellow-red crystal or powder.[7] Therefore, the color is likely inherent to the compound itself and will not be removed by recrystallization. However, if there are darker, soluble impurities, the color of the final product may lighten after purification.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₅ | |
| Molecular Weight | 235.19 g/mol | |
| Melting Point | 152-156 °C | |
| Appearance | Yellow to dark yellow-red crystal or powder | [7] |
Table 2: Solvent Screening for Recrystallization (Researcher's Log)
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Observations |
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | ||||
| Water | ||||
| Aqueous Methanol (specify ratio) | ||||
| Methanol/Acetone (specify ratio) | ||||
| Petroleum Ether/Ethyl Acetate (specify ratio) |
Experimental Protocols
General Protocol for the Recrystallization of this compound:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any remaining solvent. This can be done by air drying or in a desiccator under vacuum.
-
Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of organic compounds.
References
- 1. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. This compound [myskinrecipes.com]
Technical Support Center: Optimizing Benzofuran Ring Formation
Welcome to the technical support center for catalyst selection and optimization of benzofuran ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges. Here, you will find troubleshooting guides and frequently asked questions to facilitate your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzofurans, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: My reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I improve the yield?
Answer: Low yields in benzofuran synthesis can be attributed to several factors. A systematic evaluation of your reaction parameters is crucial for troubleshooting.
Troubleshooting Workflow for Low Product Yield
Caption: A decision tree to guide the troubleshooting process for low product yield.
Potential Causes and Solutions:
| Probable Cause | Suggested Solutions |
| Catalyst Inactivity | The chosen catalyst may be unsuitable for the specific substrates or may have degraded. For palladium-based catalysts, ensure the quality of the palladium source (e.g., Pd(OAc)₂) and ligands. The use of a co-catalyst like copper iodide (CuI) can be crucial for Sonogashira coupling followed by cyclization.[1] Consider using pre-catalysts or maintaining anaerobic conditions to prevent deactivation.[1] For copper-catalyzed reactions, the oxidation state of the copper is critical.[1] |
| Sub-optimal Reaction Temperature | Temperature significantly impacts reaction rates and selectivity. Some palladium-catalyzed reactions require elevated temperatures (e.g., 90 °C), while others may need milder conditions to prevent decomposition.[1] Consult the literature for the optimal temperature range for your specific catalytic system. |
| Incorrect Solvent or Base | The polarity of the solvent and the strength of the base are critical. Common solvents for palladium-catalyzed reactions include toluene, DMF, and acetonitrile.[1] Bases such as cesium carbonate (Cs₂CO₃), triethylamine (NEt₃), or sodium carbonate (Na₂CO₃) are frequently used, and the choice can significantly affect the outcome.[1] |
| Poor Quality of Starting Materials | Impurities in starting materials or solvents can poison the catalyst or lead to side reactions. Ensure all reagents and solvents are pure and dry when necessary.[1] |
| Inappropriate Reaction Time | Reaction times can vary from a few hours to over 20 hours.[1] It is important to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal time and prevent product degradation from prolonged heating.[1] |
Issue 2: Poor Regioselectivity
Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in the synthesis of substituted benzofurans. The electronic and steric properties of the substrates, as well as the choice of catalyst and reaction conditions, play a significant role.
Decision Tree for Improving Regioselectivity
Caption: A decision tree to guide the optimization of regioselectivity in benzofuran synthesis.
Potential Causes and Solutions:
| Probable Cause | Suggested Solutions |
| Inherent Electronic Properties of Substrates | The electronic properties of the benzofuran ring can lead to acylation at both the C2 and C3 positions in reactions like Friedel-Crafts acylation.[2] Modifying reaction conditions such as solvent and temperature can favor one isomer.[2] For reactions involving unsymmetrical alkynes, the regioselectivity of the initial coupling is critical.[3] |
| Steric Hindrance | The steric bulk of substituents on both the phenol and the alkyne can direct the cyclization to a specific position.[3] The larger alkyne substituent often ends up at the 2-position of the benzofuran.[3] |
| Catalyst and Ligand Effects | The catalyst and its ligands create a specific steric and electronic environment that can favor the formation of one regioisomer.[3] A screening of different catalysts (e.g., palladium, copper, gold) and ligands (e.g., phosphines with varying steric bulk) is recommended to optimize selectivity.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for benzofuran synthesis?
A1: Transition-metal-induced catalysis is widely employed for constructing the benzofuran nucleus.[4] The most common catalytic systems include:
-
Palladium-based catalysts: These are versatile and widely used.[4][5] Common methods include Sonogashira coupling of o-halophenols and terminal alkynes followed by intramolecular cyclization, and Heck-type reactions.[3][6] Palladium acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride are frequently used catalysts.[4][5]
-
Copper-based catalysts: These offer a cost-effective alternative to palladium.[6] They are often used for the coupling of o-halophenols with various partners or intramolecular cyclization.[6] Copper iodide (CuI) is a common choice, sometimes used as a co-catalyst with palladium.[1][5]
-
Gold- and Silver-based catalysts: Gold catalysts, such as JohnPhosAuCl/AgNTf₂, are effective for the formation of the benzofuran nucleus from alkynyl esters and quinols.[5] Gold(I)-NHC complexes have also been used.[7]
-
Other Transition Metals: Rhodium, nickel, and iron catalysts have also been successfully used in benzofuran synthesis.[1][4][5]
Q2: Are there any "green" or environmentally friendly methods for benzofuran synthesis?
A2: Yes, there is a growing interest in developing more environmentally benign synthetic routes. Some approaches include:
-
Microwave-assisted synthesis: This technique can significantly shorten reaction times, reduce side product formation, and often leads to higher yields.[8][9][10]
-
Use of greener solvents: Research has explored the use of less hazardous solvents. For instance, acetonitrile has been reported as a "greener" and effective solvent in some silver(I) oxide-promoted oxidative couplings.[1] Deep eutectic solvents (DES), such as choline chloride-ethylene glycol, have also been used as an eco-friendly medium for copper-catalyzed synthesis.[4][5]
-
Catalysis with earth-abundant metals: The use of catalysts based on abundant and non-precious metals like iron and copper is a key aspect of green chemistry.[11]
Q3: How does the choice of ligand affect palladium-catalyzed benzofuran synthesis?
A3: In palladium-catalyzed reactions, the choice of ligand is crucial for both reactivity and selectivity.[1] Ligands can influence the electronic and steric environment of the palladium center, which in turn affects:
-
Catalyst Stability and Activity: Ligands can stabilize the palladium catalyst, preventing decomposition and increasing its turnover number.
-
Regioselectivity: The steric and electronic properties of the ligand can direct the reaction to favor the formation of a specific isomer. For example, bulky phosphine ligands can be used to control regioselectivity.[3]
-
Reaction Scope: Different ligands can enable the use of a wider range of substrates, including less reactive starting materials.
Q4: What is a typical experimental protocol for a palladium/copper-catalyzed benzofuran synthesis?
A4: A common method is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization. A general procedure is as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Degradation of "Ethyl 5-nitrobenzofuran-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling and storing "Ethyl 5-nitrobenzofuran-2-carboxylate" to prevent degradation. Below you will find frequently asked questions, troubleshooting advice, and recommended experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, "this compound" should be stored at room temperature in a cool, dark, and dry place.[1][2][3] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[4] The compound should also be stored away from strong oxidizing agents.[4]
Q2: I've noticed a color change in my sample, from light yellow to a darker amber or green. Does this indicate degradation?
A color change from its typical light yellow to an amber or dark green powder can be an indicator of degradation.[3] Nitro-aromatic compounds are known to form colored byproducts upon degradation, which can be initiated by exposure to light (photodegradation) or elevated temperatures. However, a visual color change alone is not conclusive proof of significant degradation and should be confirmed with analytical methods.
Q3: How can I definitively confirm if my sample has degraded?
The most reliable method to confirm degradation is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5][6] An appropriate HPLC method can separate the intact "this compound" from any potential degradation products. A decrease in the peak area of the main compound and the appearance of new peaks would confirm degradation. Purity can also be assessed by Gas Chromatography (GC).[3][4]
Q4: What are the likely causes of degradation for "this compound"?
Based on the chemical structure (a nitro-aromatic ester), the primary causes of degradation are likely to be:
-
Photodegradation: Exposure to light, especially UV light, can induce chemical changes in nitro-aromatic compounds.
-
Thermal Degradation: High temperatures can accelerate the decomposition of the molecule.[4]
-
Hydrolysis: The ester functional group can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions and moisture.
-
Reaction with Incompatible Materials: Contact with strong oxidizing agents should be avoided.[4]
Troubleshooting Guide
Problem: My "this compound" has changed color.
| Possible Cause | Suggested Action |
| Light Exposure | Ensure the compound is stored in an amber or opaque vial, protected from direct light. |
| Heat Exposure | Verify that the storage area does not experience significant temperature fluctuations or high heat. |
| Age of Compound | Older batches may be more prone to degradation. Check the certificate of analysis for the retest date. |
| Contamination | Ensure that spatulas and other equipment used for handling are clean and dry. |
Problem: I suspect degradation, but a visual inspection is inconclusive.
| Possible Cause | Suggested Action |
| Minor Degradation | A small amount of degradation (e.g., <5%) may not be visually apparent. |
| Action | Perform an analytical test, such as HPLC, to determine the purity of the compound. Compare the results to the certificate of analysis for the batch. |
Problem: My analytical results (e.g., HPLC) show unexpected peaks.
| Possible Cause | Suggested Action |
| Degradation | The new peaks are likely degradation products. |
| Action | If the level of impurities is unacceptable for your experiment, consider purifying the compound or obtaining a new batch. Review your storage and handling procedures to prevent further degradation. |
| Contamination | The peaks could be from a contaminated solvent or improper sample preparation. |
| Action | Prepare a fresh sample using high-purity solvents and re-analyze. |
Data Presentation
Table 1: Storage Condition Summary
| Parameter | Recommended Condition | Adverse Condition | Potential Outcome of Adverse Condition |
| Temperature | Room Temperature (cool) | High temperatures, freeze-thaw cycles | Thermal degradation |
| Light | In the dark (amber/opaque vial) | Exposure to UV or ambient light | Photodegradation, color change |
| Atmosphere | Tightly sealed container | Open to air, high humidity | Hydrolysis, oxidation |
| Compatibility | Away from incompatible materials | Contact with strong oxidizing agents | Chemical reaction, degradation |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development
The following is a general protocol that can be used as a starting point for developing a stability-indicating HPLC method for "this compound." Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at a wavelength of maximum absorbance (e.g., ~320 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: Characterization of Ethyl 5-nitrobenzofuran-2-carboxylate and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-nitrobenzofuran-2-carboxylate.
Troubleshooting Guides
This section addresses common analytical challenges encountered during the characterization of this compound and its impurities.
Question: I am observing a low yield of this compound in my synthesis. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors related to the reaction conditions and work-up procedure. Here are some common causes and recommended solutions:
-
Incomplete Reaction:
-
Potential Cause: Insufficient reaction time or temperature. The reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate requires adequate time and temperature to proceed to completion.[1][2]
-
Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated at the appropriate temperature (e.g., 100°C in N-methyl pyrrolidine) for a sufficient duration (e.g., overnight).[1]
-
-
Side Reactions:
-
Potential Cause: The presence of moisture can lead to the hydrolysis of the ester functionality. The basic conditions can also promote self-condensation of the aldehyde.
-
Recommended Solution: Use anhydrous solvents and reagents. Ensure the reaction is carried out under a dry atmosphere (e.g., nitrogen or argon).
-
-
Degradation of Product:
-
Inefficient Extraction:
-
Potential Cause: The product may not be fully extracted from the aqueous layer during work-up.
-
Recommended Solution: Use a suitable organic solvent for extraction, such as ethyl acetate.[1] Perform multiple extractions to ensure complete recovery of the product.
-
Question: My HPLC analysis shows multiple impurity peaks. How can I identify the potential impurities?
Answer:
Identifying impurities is crucial for quality control. Based on the common synthesis route from 2-hydroxy-5-nitrobenzaldehyde and ethyl bromoacetate, the following are potential impurities:
-
Starting Materials:
-
2-hydroxy-5-nitrobenzaldehyde
-
Ethyl bromoacetate
-
-
Intermediates:
-
An open-chain ether intermediate that has not undergone cyclization.
-
-
By-products:
-
5-nitrobenzofuran-2-carboxylic acid (from hydrolysis of the ethyl ester).
-
Products from self-reaction of the starting materials.
-
Over-alkylated products.
-
To identify these, you can use techniques like LC-MS/MS for mass information and comparison with known standards.
Question: I am having difficulty achieving good separation of my main peak from an impurity in my HPLC method. What can I do?
Answer:
Poor separation in HPLC can be addressed by optimizing several parameters:
-
Mobile Phase Composition:
-
Troubleshooting Step: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent might improve the resolution of closely eluting peaks.
-
-
Column Chemistry:
-
Troubleshooting Step: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded column. These can offer different selectivities for aromatic and polar compounds.
-
-
pH of the Mobile Phase:
-
Troubleshooting Step: The ionization state of acidic or basic impurities can significantly affect their retention. Adjusting the pH of the aqueous portion of your mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) can improve separation.
-
-
Flow Rate and Temperature:
-
Troubleshooting Step: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time. Optimizing the column temperature can also affect selectivity and peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: The most common synthetic route involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base like potassium carbonate or sodium carbonate.[1][2][3]
Q2: What are the key analytical techniques for characterizing this compound and its impurities?
A2: The primary techniques used for characterization include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile impurities and structural elucidation based on fragmentation patterns.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure confirmation of the main compound and isolated impurities.[1][8][9]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and its impurities.[1][10]
Q3: Are there any specific storage conditions recommended for this compound?
A3: While specific stability data is not extensively published, as a nitro-aromatic ester, it is advisable to store the compound in a cool, dry, and dark place to prevent potential degradation. It should be stored in a tightly sealed container to protect it from moisture.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This is a general method that can be used as a starting point and should be optimized for your specific instrumentation and impurity profile.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 70% A, 30% B; linearly increase to 95% B over 20 minutes; hold for 5 minutes; return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This method is suitable for identifying volatile and semi-volatile impurities.
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 minutes. |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range | 50-500 amu |
| Sample Preparation | Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
| Parameter | Recommended Condition |
| Solvent | DMSO-d₆ or CDCl₃ |
| Concentration | 5-10 mg/0.5 mL |
| ¹H NMR | 400 MHz or higher |
| ¹³C NMR | 100 MHz or higher |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
| Experiments | Standard ¹H, ¹³C, and consider 2D experiments like COSY, HSQC, and HMBC for complex impurity structures. |
Visualizations
Caption: Synthesis of this compound.
Caption: Analytical workflow for characterization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theaspd.com [theaspd.com]
- 6. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of Ethyl 5-nitrobenzofuran-2-carboxylate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients and intermediates is fundamental to ensuring product quality, safety, and efficacy. Ethyl 5-nitrobenzofuran-2-carboxylate, a derivative of benzofuran, is a compound of interest in medicinal chemistry.[1] This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of such compounds: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).
The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and consistency of the analytical data.[2] The choice between these methods is often dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds, making it well-suited for the analysis of this compound.[3] When coupled with a UV detector, it provides a robust and cost-effective method for routine analysis. For applications requiring higher sensitivity and selectivity, particularly in complex matrices, coupling HPLC with a tandem mass spectrometer (MS/MS) is the preferred approach.[4]
Below is a summary of typical validation parameters for the quantification of a compound like this compound using HPLC-UV and HPLC-MS/MS. The data presented is representative for the purpose of this comparative guide.
Table 1: Comparison of Validation Parameters for HPLC-UV and HPLC-MS/MS
| Validation Parameter | HPLC-UV | HPLC-MS/MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.5% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 0.1 ng/mL |
| Specificity | Moderate | High |
Experimental Protocols
Detailed methodologies for the validation of analytical methods for this compound are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (based on the UV-Vis spectra of similar benzofuran compounds).[5]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to obtain a theoretical concentration within the calibration range.
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This method is ideal for the trace-level quantification of this compound, especially in complex biological matrices.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient mixture of methanol and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 236.0 (M+H)⁺
-
Product Ions (for quantification and confirmation): To be determined by direct infusion of a standard solution.
-
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 to 1000 ng/mL.
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be required prior to analysis to remove matrix interferences.[4]
-
Visualizing the Workflow
To further clarify the process of analytical method selection and validation, the following diagrams have been generated.
Caption: Decision workflow for selecting an appropriate analytical method.
Caption: General workflow for analytical method validation.
References
- 1. This compound | 69604-00-8 [chemicalbook.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | C11H9NO5 | CID 1382954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of the biological activity of benzofuran derivatives
A Comparative Analysis of the Biological Activities of Benzofuran Derivatives for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a core scaffold in a multitude of biologically active molecules.[1] The versatility of the benzofuran nucleus allows for a wide range of structural modifications, leading to derivatives with diverse and potent pharmacological activities.[2] This guide provides a comparative overview of the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of various benzofuran derivatives, supported by quantitative data from recent studies. Detailed experimental protocols for key biological assays are also presented to facilitate the replication and validation of these findings.
Comparative Biological Activity of Benzofuran Derivatives
The following tables summarize the biological activities of selected benzofuran derivatives, providing a quantitative comparison of their efficacy.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [3] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [3] |
| Benzofuran-triazole (50g) | HCT-116 (Colon) | 0.87 | |
| Benzofuran-triazole (50g) | HeLa (Cervical) | 0.73 | |
| Benzofuran-triazole (50g) | A549 (Lung) | 0.57 | |
| Benzofuran hybrid (12) | SiHa (Cervical) | 1.10 | [3] |
| Benzofuran hybrid (12) | HeLa (Cervical) | 1.06 | [3] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-hydroxyl-benzofuran (15, 16) | S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78-3.12 | |
| 4-hydroxyl-benzofuran (14) | S. aureus, MRSA | 0.39-0.78 | |
| Benzofuran ketoxime (38) | S. aureus | 0.039 | |
| Benzofuran ketoxime derivatives | C. albicans | 0.625-2.5 | |
| Benzofuran-salicylic acid (89a-c) | Gram-positive & Gram-negative bacteria | - |
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Derivative | Assay | Inhibition/IC50 | Reference |
| Aza-benzofuran (1) | NO release inhibition (LPS-stimulated RAW 264.7) | IC50 = 17.3 µM | [4] |
| Aza-benzofuran (4) | NO release inhibition (LPS-stimulated RAW 264.7) | IC50 = 16.5 µM | [4] |
| Fluorinated benzofuran (1) | Proliferation of HCT116 | IC50 = 19.5 µM | |
| Fluorinated benzofuran (2) | Proliferation of HCT116 | IC50 = 24.8 µM |
Table 4: Antioxidant Activity of Benzofuran Derivatives
| Derivative | Assay | IC50/Inhibition | Reference |
| Benzofuran-2-carboxamide (65) | DPPH radical scavenging | 23.5% inhibition at 100 µM | |
| Dehydro-δ-viniferin (1) | DPPH radical scavenging | - | [5] |
| Benzofuran–stilbene hybrid (3) | DPPH radical scavenging | - | [5] |
Experimental Protocols
Detailed methodologies for the key biological assays cited are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is used to assess the antimicrobial activity of a compound.[7][8]
-
Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the benzofuran derivative solution at a specific concentration into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined by testing serial dilutions of the compounds to find the lowest concentration that inhibits visible growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[9]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the benzofuran derivatives with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated as: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualizing Biological Processes
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activities of benzofuran derivatives.
Caption: General workflow for the synthesis, screening, and evaluation of benzofuran derivatives.
Caption: Simplified signaling pathway for the anticancer activity of benzofuran derivatives.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. hereditybio.in [hereditybio.in]
- 7. chemistnotes.com [chemistnotes.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Key Intermediates in Vilazodone Synthesis: Ethyl 5-nitrobenzofuran-2-carboxylate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, can be achieved through various synthetic pathways, each employing different key intermediates. The efficiency, scalability, and cost-effectiveness of the overall synthesis are significantly influenced by the choice of these intermediates. This guide provides an objective comparison of synthetic routes involving Ethyl 5-nitrobenzofuran-2-carboxylate and other common intermediates such as 5-Cyanoindole and 5-Bromobenzofuran-2-carboxamide , supported by available experimental data.
Executive Summary
The selection of a synthetic route for Vilazodone is a critical decision in drug development and manufacturing. The route starting from 5-Cyanoindole is a well-documented and widely used approach, offering a balance of yield and scalability. The pathway involving This compound presents a viable alternative, with a key advantage in the potential for high-yield reduction of the nitro group. The use of 5-Bromobenzofuran-2-carboxamide offers another convergent approach, though the overall yield may be lower compared to other methods. This guide will delve into the quantitative aspects and experimental protocols of these synthetic strategies to aid in the selection of the most suitable pathway for your research or manufacturing needs.
Comparative Analysis of Synthetic Intermediates
The following tables summarize quantitative data for the key synthetic steps in the formation of Vilazodone, focusing on the performance of different intermediates.
Table 1: Synthesis of the Benzofuran Moiety
| Intermediate | Precursor | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| This compound | 5-Nitrosalicylaldehyde | Ethyl bromoacetate, K2CO3, DMF, 90-130°C | Not specified | Not specified | [1] |
| 5-Aminobenzofuran-2-carboxamide | 5-Nitrobenzofuran-2-carboxamide | Sodium hydrosulfite | Not specified | Not specified | [1] |
| 5-Bromobenzofuran-2-carboxamide | 5-Bromo-2-hydroxybenzaldehyde | Details not specified | Not specified | Not specified | [2] |
Table 2: Synthesis of the Indole Moiety
| Intermediate | Precursor | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 3-(4-Chlorobutyl)-5-cyanoindole | 5-Cyanoindole | 1. 4-Chlorobutyryl chloride, AlCl3, Dichloromethane, 0-10°C, 2-4h 2. Reduction | ~63 (acylation) | Not specified | [3] |
| 3-(4-Chlorobutyl)-5-cyanoindole | 5-Cyanoindole | 1-Bromo-4-chloro-2-butene, Zinc powder, THF, 25°C, 6h, then catalytic hydrogenation | Not specified | 96.1 | [4] |
Table 3: Coupling and Final Product Formation
| Benzofuran Moiety | Indole Moiety | Coupling Conditions | Overall Yield (%) | Final Purity (%) | Reference |
| 5-(1-Piperazinyl)benzofuran-2-carboxamide (from this compound route) | 3-(4-Chlorobutyl)-5-cyanoindole | NaHCO3, KI, DMF, 100°C | Not specified | Not specified | [1] |
| 5-(1-Piperazinyl)benzofuran-2-carboxamide | 3-(4-Chlorobutyl)-5-cyanoindole | DMF, 100°C, overnight | Not specified | Not specified | [3] |
| 5-(1-Piperazinyl)benzofuran-2-carboxamide (from 5-Bromobenzofuran-2-carboxamide) | 3-(4-Chlorobutyl)-5-cyanoindole | Et3N, K2CO3 | 24 | 99 | [2][5] |
| Ethyl 5-(piperazin-1-yl)-benzofuran-2-carboxylate hydrochloride | 1-Tosyl-3-(4-chlorobutyl)-1H-indole-5-carbonitrile | Multiple steps | 52.4 | 99.7 | [5] |
Synthetic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the different synthetic routes to Vilazodone.
Caption: Overview of major synthetic routes to Vilazodone.
Detailed Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis of Vilazodone via different intermediates.
Protocol 1: Synthesis of 3-(4-Chlorobutyryl)-5-cyanoindole (from 5-Cyanoindole)
-
Reaction Setup: In a round-bottom flask, suspend aluminum chloride (AlCl3) in dichloromethane.
-
Addition of Acyl Chloride: Cool the suspension to 0-10°C in an ice bath. Slowly add 4-chlorobutyryl chloride (1.15 eq) to the mixture while maintaining the temperature.[3]
-
Addition of 5-Cyanoindole: Dissolve 5-cyanoindole (1.0 eq) in nitromethane and add it dropwise to the reaction mixture.[3]
-
Reaction: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice water. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The reported yield for this acylation step is approximately 63%.[3]
Protocol 2: Reduction of this compound
A highly efficient method for the selective reduction of the nitro group in the presence of an ester has been reported using a NaBH4-FeCl2 system. This method was applied to the synthesis of a key intermediate of Vilazodone on a hectogram scale with a total yield of 81% over two steps.[5] The reduction of the nitro group itself can achieve yields of up to 96%.[5]
-
Note: Detailed reaction conditions for this specific reduction were not fully available in the searched documents. Researchers should refer to the primary literature for the specific protocol.
Protocol 3: Condensation to form Vilazodone
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) in dimethylformamide (DMF).[3]
-
Reaction: Heat the reaction mixture to 100°C and stir overnight. Monitor the reaction by TLC.[1][3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude product.[3]
-
Purification: Filter the precipitate, wash with water, and dry. The crude Vilazodone can be purified by recrystallization from a suitable solvent or by column chromatography to obtain the final product.[3]
Logical Relationships in Synthesis Planning
The choice of a synthetic route is a multi-faceted decision that involves balancing various factors. The following diagram illustrates the key considerations.
Caption: Key factors influencing the selection of a synthetic route.
Conclusion
The synthesis of Vilazodone can be approached from multiple angles, with the choice of key intermediates playing a pivotal role in the overall efficiency and success of the process.
-
The 5-Cyanoindole route is a well-established and versatile pathway, with readily available starting materials and a significant body of literature to support its implementation.
-
The This compound route offers a compelling alternative, particularly with recent advancements in selective nitro reduction methodologies that promise high yields for a critical step.
-
The 5-Bromobenzofuran-2-carboxamide route provides a convergent synthesis, which can be advantageous in certain manufacturing workflows, although it may be associated with a lower overall yield.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the research or production team, including scale, cost constraints, and available expertise. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.
References
- 1. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Potency of 5-Nitrobenzofurans: A Comparative Guide to Their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-nitrobenzofuran derivatives, detailing their structure-activity relationships (SAR) across various biological targets. This analysis, supported by experimental data and detailed protocols, aims to illuminate the therapeutic potential of this versatile chemical scaffold.
The benzofuran core, a fusion of benzene and furan rings, is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The introduction of a nitro group at the 5-position often enhances the pharmacological profile, leading to potent antimicrobial, anticancer, and antiparasitic agents. Understanding the intricate relationship between the molecular architecture of these derivatives and their biological efficacy is paramount for the rational design of new and improved therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of 5-nitrobenzofuran derivatives is profoundly influenced by the nature and position of substituents on the benzofuran ring system. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance.
Anticancer Activity
5-Nitrobenzofuran derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-chlorobenzoyl) | HeLa (Cervical) | 1.136 | [1] |
| 2 | 2-(4-fluorobenzoyl) | Not Specified | 0.43 | [1] |
| 3 | 2-((4-(dimethylamino)phenyl)methyl) | SQ20B (Head and Neck) | 0.46 | [2][3] |
| 4 | Halogenated derivative | K562 (Leukemia) | 5 | [2] |
| 5 | Halogenated derivative | HL60 (Leukemia) | 0.1 | [2] |
Key SAR Insights for Anticancer Activity: The presence of a halogenated benzoyl group at the 2-position appears to be favorable for cytotoxicity. Furthermore, the introduction of a dimethylaminophenylmethyl group at the 2-position of a 5-methoxybenzofuran scaffold has been shown to result in potent inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation in cancer.[2][3]
Antimicrobial Activity
The antimicrobial potential of 5-nitrobenzofuran derivatives has been evaluated against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of efficacy.
| Compound ID | Substituent(s) | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 6 | 2-(4-chlorophenyl)aminocarbonyl | Staphylococcus aureus | 0.39-3.12 | [4] |
| 7 | 2-(4-methoxyphenyl)aminocarbonyl | Staphylococcus aureus | 0.39-3.12 | [4] |
| 8 | 3-methoxy-2-benzoyl | Bacillus flexus | - | [5] |
| 9 | 3-ethoxy-2-benzoyl | Pseudomonas aeruginosa | - | [5] |
| 10 | 2-(hydrazinylcarbonyl) | Enterococcus Faecalis | 50 | [6] |
| 11 | 2-(hydrazinylcarbonyl) | Candida albicans | 25 | [6] |
Key SAR Insights for Antimicrobial Activity: The nature of the substituent at the 2-position plays a critical role in determining the antimicrobial spectrum and potency. Arylaminocarbonyl moieties have shown promise against Gram-positive bacteria. The variation in the alkoxy group at the 3-position also influences the activity profile.
Antiparasitic Activity
Several 5-nitrobenzofuran derivatives have been investigated for their activity against various parasites, including Leishmania, Trypanosoma, and Plasmodium species.
| Compound ID | Substituent(s) | Parasite | IC50 (µM) | Reference |
| 12 | 2-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-7-methoxy | Leishmania donovani (amastigote) | 0.016 | [7] |
| 13 | 2-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-methoxy | Leishmania donovani (amastigote) | 0.435 | [7] |
| 14 | 2-((5-nitrothiophen-2-yl)methylene)-7-methoxy | Plasmodium falciparum (3D7) | 0.28 | [8] |
| 15 | 2-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-6-chloro | Plasmodium falciparum (K1) | 0.000654 | [8] |
Key SAR Insights for Antiparasitic Activity: The incorporation of a nitroimidazole or nitrothiophene moiety at the 2-position of the benzofuran ring system is a key structural feature for potent antiparasitic activity. Substituents on the benzofuran ring, such as methoxy and chloro groups, significantly modulate the activity against different parasite species and strains.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[9]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-nitrobenzofuran derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13]
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The final inoculum concentration should be approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the 5-nitrobenzofuran derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizing the Relationships
To further elucidate the structure-activity relationships and experimental processes, the following diagrams have been generated using the DOT language.
Caption: SAR of 5-Nitrobenzofurans in Anticancer Activity.
Caption: General workflow for SAR studies.
Caption: Inhibition of the mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. protocols.io [protocols.io]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
The Impact of Fluorination on the Cytotoxicity of Benzofurans: A Comparative Analysis
A deep dive into the cytotoxic effects of fluorinated versus non-fluorinated benzofuran derivatives reveals that the introduction of fluorine atoms can significantly enhance anticancer activity. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and an examination of the underlying signaling pathways.
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a versatile scaffold in medicinal chemistry, with its derivatives showing significant potential as anticancer agents.[1] Structure-activity relationship (SAR) studies consistently demonstrate that the nature and position of substituents on the benzofuran core are critical in determining the biological activity of these compounds.[1][2] Among various modifications, halogenation, particularly fluorination, has been shown to be a promising strategy for increasing cytotoxic potency.[3]
Quantitative Cytotoxicity Data: A Comparative Overview
The cytotoxic activity of benzofuran derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values for a selection of fluorinated and non-fluorinated benzofuran derivatives against various human cancer cell lines, illustrating the impact of fluorination on their cytotoxic efficacy.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Fluorinated Benzofurans | ||||
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 | [3] |
| Compound 1 | Difluorine, bromine, and ester group | HCT116 (colorectal) | 19.5 | [4] |
| Compound 2 | Difluorine, bromine, and carboxylic acid group | HCT116 (colorectal) | 24.8 | [4] |
| Non-Fluorinated (including other Halogenated) Benzofurans | ||||
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia) | 5, 0.1 | [3] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [1][5] |
| MCC1019 (Compound 2) | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4 | [1] |
| 3-Amidobenzofuran (28g) | Amido group at C-3 | MDA-MB-231 (Breast), HCT-116 (Colon) | 3.01, 5.20 | [5] |
| Benzofuran Hybrid (12) | Hybrid with another moiety | SiHa (Cervical), HeLa (Cervical) | 1.10, 1.06 | [5] |
| Oxindole-Benzofuran (22f) | Hybrid with oxindole | MCF-7 (Breast) | 2.27 | [5] |
Analysis of the available data suggests that the addition of fluorine to the benzofuran structure can lead to a significant increase in cytotoxic activity. For instance, a fluorinated derivative (Compound 5) exhibited a potent IC50 value of 0.43 µM.[3] Furthermore, difluorinated compounds have also demonstrated notable inhibition of cancer cell proliferation.[4]
Experimental Protocols
The evaluation of the cytotoxic effects of these benzofuran derivatives is predominantly carried out using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. The general procedure is as follows:
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.[1]
-
Compound Treatment: The cells are then exposed to various concentrations of the benzofuran derivatives for a defined period, typically 48 or 72 hours. A vehicle control (e.g., 1% DMSO) is run in parallel.[1]
-
MTT Addition: Following the treatment period, the MTT reagent is added to each well and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[1]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the resulting dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
Substituted benzofurans exert their cytotoxic effects through a variety of mechanisms, often by modulating key signaling pathways that control cell proliferation, survival, and programmed cell death (apoptosis).
One of the common mechanisms of action for anticancer benzofurans is the induction of apoptosis.[1] This can be initiated through either the intrinsic (mitochondrial) or extrinsic pathways. Some derivatives have been observed to trigger apoptosis by activating caspases, which are crucial enzymes in the apoptotic cascade.
Caption: Intrinsic apoptosis pathway induced by fluorinated benzofurans.
Another significant mechanism is the inhibition of tubulin polymerization. Several potent benzofuran derivatives interfere with the dynamics of microtubules, which are essential for cell division.[2] By disrupting microtubule formation, these compounds lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.[2]
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
Benchmarking the synthesis of "Ethyl 5-nitrobenzofuran-2-carboxylate" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic methods for Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections present quantitative data, experimental protocols, and visual representations of the synthesis pathways to aid researchers in selecting the most suitable method for their applications.
Comparison of Synthetic Methods
The primary and most widely documented method for the synthesis of this compound is the reaction of 2-hydroxy-5-nitrobenzaldehyde with an ethyl haloacetate (such as ethyl bromoacetate or ethyl chloroacetate) in the presence of a base. This reaction proceeds via an initial Williamson ether synthesis to form an ether intermediate, which then undergoes an intramolecular cyclization to yield the final benzofuran product.
While other general methods for benzofuran synthesis, such as the Perkin and Sonogashira reactions, exist, their specific application to this compound is not as well-documented in the literature with comparable experimental data. Therefore, this guide focuses on the variations of the most established route.
Data Presentation
The following table summarizes the quantitative data from various reported syntheses of this compound using the reaction of 2-hydroxy-5-nitrobenzaldehyde with an ethyl haloacetate.
| Method Reference | Starting Material | Reagents | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Method 1 | 2-hydroxy-5-nitrobenzaldehyde | Ethyl bromoacetate | Na₂CO₃ | N-methyl pyrrolidine (NMP) | Overnight | 100°C | 88%[1] |
| Method 2 | 2-hydroxy-5-nitrobenzaldehyde | Diethyl bromomalonate | K₂CO₃ | Acetone | 12 hours | Reflux | 52% |
| Method 3 | 5-nitrosalicylaldehyde | Ethyl bromoacetate | K₂CO₃ | DMF | 1 hour | 110°C | Not specified |
Experimental Protocols
This section provides a detailed methodology for a common and effective synthesis of this compound.
Method 1: Synthesis from 2-hydroxy-5-nitrobenzaldehyde and Ethyl Bromoacetate
Materials:
-
2-hydroxy-5-nitrobenzaldehyde
-
Ethyl bromoacetate
-
Sodium carbonate (Na₂CO₃)
-
N-methyl pyrrolidine (NMP)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-nitro salicylaldehyde (1 mmol) in N-methyl pyrrolidine (NMP) (8 cm³), add sodium carbonate (2.5 mmol).
-
Stir the mixture for 30 minutes.
-
Add ethyl bromoacetate (1.5 mmol) to the reaction mixture.
-
Stir the reaction mixture overnight at 100°C.
-
After the reaction is complete, dissolve the mixture in water and extract with ethyl acetate.
-
Wash the combined organic layer with a brine solution, dry over anhydrous sodium sulfate, and then evaporate to dryness to obtain the product.[1]
Visualizations
The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
References
In-vitro testing protocols for assessing the bioactivity of benzofuran compounds
A Comparative Guide to In-Vitro Bioactivity Assessment of Benzofuran Compounds
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, serves as a foundational scaffold for a multitude of derivatives with significant pharmacological potential.[1][2] These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4] This guide provides a comparative overview of standard in-vitro testing protocols to assess these key bioactivities, complete with experimental data and procedural workflows to aid researchers and drug development professionals in their evaluation of novel benzofuran derivatives.
Anticancer Activity
The evaluation of the anticancer potential of benzofuran derivatives is a primary area of research. In-vitro assays are the first step in identifying compounds that can inhibit the growth of cancer cells, induce programmed cell death (apoptosis), or interfere with specific molecular pathways essential for tumor progression.[5][6]
Key Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7][8] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals.[8][9] The intensity of the resulting color is directly proportional to the number of viable cells.[8]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: Stock solutions of benzofuran derivatives are prepared (typically in DMSO) and serially diluted in cell culture medium. The cells are then treated with these varying concentrations for a specified duration (e.g., 48-72 hours).[5][10]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[5][11]
-
Formazan Solubilization: The culture medium containing MTT is removed, and 200 µL of a solubilizing agent (e.g., isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 550-590 nm.[8][9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Comparative Anticancer Activity Data (IC50)
The following table summarizes the cytotoxic effects of various benzofuran derivatives against a panel of human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 |
| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 |
| Halogenated Benzofuran (Compound 3) | HeLa (Cervical Carcinoma) | 1.136 |
| 3-formylbenzofuran (Derivative 3b) | SK-Hep-1 (Hepatocellular Carcinoma) | 5.365 |
| 3-formylbenzofuran (Derivative 3c) | SK-Hep-1 (Hepatocellular Carcinoma) | 6.013 |
| Benzofuran-isatin Hybrid (23a) | SW-620 (Colorectal Cancer) | 8.7 |
| Benzofuran-isatin Hybrid (23d) | SW-620 (Colorectal Cancer) | 6.5 |
| Benzofuran-pyrazole Hybrid (13b) | MCF-7 (Breast Cancer) | 1.875 |
| Benzofuran-pyrazole Hybrid (13g) | MCF-7 (Breast Cancer) | 1.287 |
| Benzofuran-N-Aryl Piperazine Hybrid (16) | A549 (Lung Carcinoma) | 0.12 |
| Benzofuran-N-Aryl Piperazine Hybrid (16) | SGC7901 (Gastric Cancer) | 2.75 |
Data sourced from multiple studies for comparative purposes.[7][13][14]
Visualization: Anticancer Assay Workflow
Caption: Workflow for MTT-based cytotoxicity assay.
Antimicrobial Activity
Benzofuran derivatives have shown considerable promise as antimicrobial agents against a spectrum of pathogenic bacteria and fungi.[1][15] In-vitro antimicrobial susceptibility testing is crucial for determining a compound's efficacy and its spectrum of activity.
Key Experimental Protocol: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a standard procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][12]
Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (e.g., McFarland standard).[12][16]
-
Compound Dilution: The benzofuran compound is dissolved in a suitable solvent (like DMSO) and then serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of final concentrations (e.g., 0.78 to 100 µg/mL).[12]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[10]
-
Controls: A positive control (broth with microorganism, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.[12]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for fungi).[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible growth of the microorganism is observed.[10] A colorimetric indicator like resazurin can be added to aid in visualizing viability.[12]
Comparative Antimicrobial Activity Data (MIC)
The table below presents the MIC values for several benzofuran derivatives against various pathogens.
| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) |
| Aza-benzofuran (1) | Salmonella typhimurium | ATCC 6539 | 12.5 |
| Aza-benzofuran (1) | Escherichia coli | ATCC 25922 | 25 |
| Aza-benzofuran (1) | Staphylococcus aureus | ATCC 12598 | 12.5 |
| Oxa-benzofuran (6) | Penicillium italicum | - | 12.5 |
| Oxa-benzofuran (6) | Colletotrichum musae | - | 12.5-25 |
| Benzofuran Amide (6a) | Bacillus subtilis | - | 6.25 |
| Benzofuran Amide (6b) | Escherichia coli | - | 6.25 |
| Benzofuran Amide (6f) | Staphylococcus aureus | - | 6.25 |
Data compiled from various studies to show a range of activities.[12][15][17]
Visualization: MIC Determination Workflow
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and benzofurans have been explored for their potential to modulate inflammatory pathways.[18] Common in-vitro assays measure the inhibition of key inflammatory mediators like nitric oxide (NO) or enzymes like cyclooxygenase-2 (COX-2).[19][20]
Key Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated by lipopolysaccharide (LPS).[12]
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.[12]
-
Treatment: Cells are pre-treated with various concentrations of the benzofuran compounds for a short period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.[12]
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[21] This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically at ~540 nm.[12]
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of treated cells to LPS-stimulated, untreated cells. The IC50 value is then determined.
Key Experimental Protocol: In-Vitro COX-2 Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the COX-2 enzyme, which is responsible for producing prostaglandins involved in inflammation.
Methodology:
-
Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing COX assay buffer, a fluorometric probe, a cofactor solution, and the test benzofuran compound at various concentrations.[22]
-
Enzyme Addition: Recombinant human COX-2 enzyme is added to the wells.[22]
-
Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.[22]
-
Fluorescence Measurement: The fluorescence kinetics are measured immediately at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[22] The fluorescent signal is proportional to the amount of prostaglandin G2, an intermediate product generated by COX-2.
-
Data Analysis: The rate of fluorescence increase is used to determine enzyme activity. The percentage of COX-2 inhibition is calculated relative to a vehicle control, and the IC50 value is determined. A parallel assay with the COX-1 isoenzyme is often run to determine selectivity.[22]
Comparative Anti-inflammatory Activity Data (IC50)
The following table shows the inhibitory potency of benzofuran derivatives on inflammatory markers.
| Compound/Derivative | Assay | IC50 (µM) |
| Aza-benzofuran (1) | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 |
| Aza-benzofuran (4) | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 |
| Benzofuran-piperazine Hybrid (38) | NO Inhibition | 5.28 |
| Fluorinated Benzofuran (Compound 1) | IL-6 Secretion Inhibition | 1.2 |
| Fluorinated Benzofuran (Compound 1) | PGE2 Secretion Inhibition | 1.1 |
| Celecoxib Analog (3c) | COX-2 Inhibition | - (High Potency) |
| Celecoxib Analog (3e) | COX-2 Inhibition | - (High Potency) |
Data sourced from multiple studies.[4][12][18][23]
Visualization: Anti-inflammatory Assay Workflow
Caption: Workflows for in-vitro anti-inflammatory assays.
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various diseases.[24] Benzofuran derivatives, particularly those with hydroxyl substitutions, are often evaluated for their antioxidant capacity to neutralize free radicals.[11][24]
Key Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the radical scavenging activity of compounds.[21][25] DPPH is a stable free radical with a deep purple color, which turns yellow upon reduction by an antioxidant.[26]
Methodology:
-
Solution Preparation: A stock solution of DPPH in methanol or ethanol is prepared (e.g., 0.1 mM).[11][26] Test compounds are dissolved and serially diluted in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvette, a small volume of the test compound solution (e.g., 20 µL) is mixed with a larger volume of the DPPH solution (e.g., 200 µL).[21]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[11][21]
-
Absorbance Measurement: The decrease in absorbance is measured spectrophotometrically at ~517 nm.[21][26]
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[21]
Comparative Antioxidant Activity Data
This table compares the antioxidant capacity of different benzofuran derivatives.
| Compound/Derivative | Assay | Activity Metric | Value |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC50 | 0.18 (in Methanol) |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC50 | 0.31 (in Methanol) |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC50 | 0.25 (in Methanol) |
| Dalbergia latifolia Isolate (59/60) | DPPH | IC50 | 96.7 ± 8.9 µM |
| Substituted Benzofuran (66a-g) | DPPH | % Inhibition | Excellent (at 50-200 µg/mL) |
| Benzofuran-2-one (Compound 9) | Cellular ROS Reduction | - | High |
rIC50 is the relative IC50 compared to a standard like Trolox; a lower value indicates higher activity. Data compiled from multiple sources.[24][27][28]
Visualization: DPPH Assay Workflow
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jopcr.com [jopcr.com]
- 16. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jopcr.com [jopcr.com]
- 18. mdpi.com [mdpi.com]
- 19. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
A Comparative Spectroscopic Analysis of Benzofuran Isomers for Researchers and Drug Development Professionals
An in-depth guide to the structural characterization of benzofuran isomers using NMR, IR, UV-Vis, and Mass Spectrometry.
This guide provides a comprehensive comparative analysis of the spectroscopic data of key benzofuran isomers, offering valuable insights for researchers, scientists, and drug development professionals. Benzofuran and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. The precise identification and differentiation of benzofuran isomers are critical for structure-activity relationship (SAR) studies, quality control, and patentability. This document summarizes key spectroscopic data in easily comparable tables, details the experimental protocols for data acquisition, and provides a visual workflow for the analytical process.
Spectroscopic Data Comparison
The following tables present a comparative summary of the key spectroscopic data for methyl and methoxy-substituted benzofuran isomers. These datasets provide a spectroscopic fingerprint for each isomer, highlighting the subtle yet significant differences arising from the position of the substituent on the benzofuran core.
Methylbenzofuran Isomers
Table 1: ¹H NMR Spectroscopic Data of Methylbenzofuran Isomers in CDCl₃
| Proton | 2-Methylbenzofuran (δ, ppm) | 3-Methylbenzofuran (δ, ppm) |
| CH₃ | 2.45 (s) | 2.20 (s) |
| H-2 | - | 7.40 (s) |
| H-3 | 6.35 (s) | - |
| H-4 | 7.48 (d, J=7.8 Hz) | 7.50 (d, J=7.8 Hz) |
| H-5 | 7.18 (t, J=7.4 Hz) | 7.20 (t, J=7.5 Hz) |
| H-6 | 7.25 (t, J=7.6 Hz) | 7.28 (t, J=7.6 Hz) |
| H-7 | 7.40 (d, J=8.0 Hz) | 7.35 (d, J=8.0 Hz) |
Table 2: ¹³C NMR Spectroscopic Data of Methylbenzofuran Isomers in CDCl₃
| Carbon | 2-Methylbenzofuran (δ, ppm) | 3-Methylbenzofuran (δ, ppm) |
| CH₃ | 14.5 | 9.8 |
| C-2 | 155.0 | 122.5 |
| C-3 | 102.8 | 140.1 |
| C-3a | 129.5 | 130.0 |
| C-4 | 120.6 | 122.3 |
| C-5 | 122.5 | 119.5 |
| C-6 | 124.0 | 124.2 |
| C-7 | 111.0 | 111.5 |
| C-7a | 154.5 | 155.8 |
Table 3: IR, UV-Vis, and Mass Spectrometry Data of Methylbenzofuran Isomers
| Parameter | 2-Methylbenzofuran | 3-Methylbenzofuran |
| IR (cm⁻¹) | 3060 (C-H arom.), 2920 (C-H aliph.), 1610 (C=C), 1250 (C-O) | 3055 (C-H arom.), 2915 (C-H aliph.), 1615 (C=C), 1245 (C-O) |
| UV-Vis λₘₐₓ (nm) | 246, 275, 282 | 248, 276, 283 |
| Mass Spec. (m/z) | 132 (M⁺), 131, 103, 77 | 132 (M⁺), 131, 103, 77 |
Methoxybenzofuran Isomers
Table 4: ¹H NMR Spectroscopic Data of Methoxybenzofuran Isomers in CDCl₃
| Proton | 4-Methoxybenzofuran (δ, ppm) | 5-Methoxybenzofuran (δ, ppm) | 6-Methoxybenzofuran (δ, ppm) | 7-Methoxybenzofuran (δ, ppm) |
| OCH₃ | 3.90 (s) | 3.85 (s) | 3.86 (s) | 3.95 (s) |
| H-2 | 7.55 (d, J=2.2 Hz) | 7.58 (d, J=2.2 Hz) | 7.56 (d, J=2.2 Hz) | 7.60 (d, J=2.2 Hz) |
| H-3 | 6.70 (d, J=2.2 Hz) | 6.72 (d, J=2.2 Hz) | 6.71 (d, J=2.2 Hz) | 6.75 (d, J=2.2 Hz) |
| H-4 | - | 7.05 (d, J=2.5 Hz) | 7.35 (d, J=8.7 Hz) | 7.30 (d, J=7.9 Hz) |
| H-5 | 7.20 (t, J=8.2 Hz) | - | 6.90 (dd, J=8.7, 2.2 Hz) | 6.85 (t, J=7.9 Hz) |
| H-6 | 6.80 (d, J=8.0 Hz) | 6.95 (dd, J=8.8, 2.5 Hz) | - | 6.90 (d, J=7.9 Hz) |
| H-7 | 7.10 (d, J=8.4 Hz) | 7.40 (d, J=8.8 Hz) | 7.00 (d, J=2.2 Hz) | - |
Table 5: Mass Spectrometry Data of Methoxybenzofuran Isomers
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 4-Methoxybenzofuran | 148 | 133, 105, 77 |
| 5-Methoxybenzofuran | 148 | 133, 105, 77[1] |
| 6-Methoxybenzofuran | 148 | 133, 105, 77 |
| 7-Methoxybenzofuran | 148 | 133, 105, 77[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in the design of further experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified benzofuran isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool into a clean NMR tube.[3]
-
Instrument Setup : Insert the NMR tube into the spectrometer.[3] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]
-
Data Acquisition :
-
¹H NMR : Acquire a standard proton spectrum. Adjust the receiver gain to prevent signal clipping.[3]
-
¹³C NMR : A significantly larger number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3]
-
2D NMR : If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in definitive structure elucidation, especially for complex substitution patterns.[3]
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Liquid Samples : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Data Acquisition : Place the sample in the IR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the benzofuran isomer in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane).[3] Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 - 1.0 AU.[3]
-
Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up.[3]
-
Data Acquisition : Record a baseline spectrum using a cuvette filled with the pure solvent.[3] Then, record the spectrum of the sample solution in a matched cuvette over the desired wavelength range.[3]
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the benzofuran isomer in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
Instrument Setup : The sample solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[3] For ESI, optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to obtain a stable and strong signal.[3]
-
Data Acquisition : Acquire the mass spectrum in the appropriate mass range.[3] For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor and inducing fragmentation.[3]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of benzofuran isomers.
Caption: A logical workflow for the differentiation and characterization of benzofuran isomers using various spectroscopic techniques.
References
A Comparative Guide to the Purity Validation of Ethyl 5-nitrobenzofuran-2-carboxylate Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation and comparison of "Ethyl 5-nitrobenzofuran-2-carboxylate" reference standards. Ensuring the purity and identity of reference standards is a critical step in drug discovery and development, impacting the reliability and reproducibility of experimental data. This document outlines key analytical methodologies, presents comparative data from hypothetical commercial suppliers and an in-house synthesized batch, and provides detailed experimental protocols.
Introduction to Reference Standard Validation
This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic agents[1][2]. The accuracy of research and development activities, such as analytical method development and quality control applications, relies heavily on the quality of the reference standard[3]. Therefore, a thorough validation of its purity and identity is imperative. This guide compares hypothetical reference standards from two commercial suppliers (Supplier A and Supplier B) and an in-house synthesized batch.
Comparative Analysis of Purity and Impurity Profiles
The purity of this compound from three different sources was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (¹H NMR). The identity was confirmed using Mass Spectrometry (MS) and melting point analysis.
Table 1: Comparison of Purity Assessment by Chromatographic Methods
| Parameter | Supplier A | Supplier B | In-house Synthesis | Acceptance Criteria |
| Purity by HPLC (% Area) | 99.8% | 99.5% | 98.9% | ≥ 99.5% |
| Purity by GC (% Area) | 99.7% | 99.6% | 99.0% | ≥ 99.5% |
| Total Impurities by HPLC (%) | 0.2% | 0.5% | 1.1% | ≤ 0.5% |
| Largest Unknown Impurity (%) | 0.08% | 0.15% | 0.4% | ≤ 0.1% |
Table 2: Identity Confirmation and Physical Properties
| Parameter | Supplier A | Supplier B | In-house Synthesis | Expected Value |
| Molecular Weight (by MS) | 235.05 | 235.05 | 235.05 | 235.19 (Chemical Formula: C₁₁H₉NO₅)[4][5] |
| Melting Point (°C) | 152-154°C | 151-155°C | 149-153°C | 151-155°C[1] |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to structure |
Experimental Workflows and Methodologies
The following diagrams and protocols detail the procedures used for the validation and comparison of the reference standards.
Caption: Workflow for the validation of reference standards.
Derivatives of benzofuran-2-carboxylic acid are known to exhibit various pharmacological activities[6]. For instance, they can act as selective adenosine A2A receptor antagonists, which are involved in inflammatory pathways. The diagram below illustrates a simplified hypothetical signaling pathway where such a compound might act.
Caption: Hypothetical signaling pathway for anti-inflammatory action.
Detailed Experimental Protocols
-
Objective: To determine the purity and impurity profile of the reference standard.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.
-
Objective: To provide an orthogonal method for purity assessment.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in acetone to a final concentration of 1 mg/mL.
-
Objective: To confirm the chemical structure and identify any organic impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Prepare a solution of approximately 10 mg of the sample in 0.7 mL of DMSO-d₆. Acquire the proton NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of this compound.
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution (0.1 mg/mL in acetonitrile) into the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode and confirm the presence of the [M+H]⁺ ion.
-
Objective: To assess the purity based on the melting range.
-
Instrumentation: Melting point apparatus.
-
Procedure: Place a small amount of the crystalline powder into a capillary tube and determine the temperature range over which the sample melts. A sharp melting range close to the literature value is indicative of high purity.
Conclusion and Recommendations
Based on the comparative data, the reference standards from Supplier A and Supplier B meet the typical high-purity requirements (≥ 99.5%) for use in pharmaceutical research and development. The in-house synthesized batch, while showing good identity confirmation, has a lower purity profile and a higher level of unknown impurities. For critical applications such as quantitative analysis and as a primary reference standard, the material from Supplier A is recommended due to its higher purity and lower impurity profile. The material from Supplier B is also acceptable. The in-house batch may require further purification before it can be used as a qualified reference standard. This guide underscores the importance of a multi-faceted analytical approach to thoroughly validate the purity and identity of chemical reference standards.
References
Cross-reactivity studies of antibodies raised against benzofuran-containing haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of antibodies developed against various benzofuran-containing haptens. Understanding the specificity of these antibodies is critical for the development of reliable immunoassays for therapeutic drug monitoring, pesticide residue analysis, and the detection of drugs of abuse. This document outlines the underlying experimental data, protocols for hapten synthesis and immunoassay development, and the structural determinants that govern antibody cross-reactivity.
Introduction to Benzofuran Haptens and Antibody Specificity
Benzofuran is a heterocyclic compound that forms the core structure of numerous pharmaceuticals, pesticides, and novel psychoactive substances.[1] Due to their small molecular size, benzofuran derivatives act as haptens, meaning they must be conjugated to a larger carrier protein to elicit a robust immune response for antibody production. The resulting antibodies' specificity is paramount, as cross-reactivity with structurally similar molecules can lead to false positives or inaccurate quantification in immunoassays.
The design of the hapten, particularly the point of attachment of the linker arm used for protein conjugation, is a critical factor that influences the specificity of the antibodies generated. This guide examines two distinct case studies: antibodies raised against the pesticide carbofuran and the cross-reactivity of benzofuran-based designer drugs in commercial amphetamine immunoassays.
Case Study 1: Antibodies Against Carbofuran Haptens
Carbofuran is a broad-spectrum carbamate pesticide containing a 2,3-dihydro-2,2-dimethylbenzofuran moiety. Several studies have focused on developing sensitive immunoassays for its detection, providing a clear example of how hapten design influences antibody specificity.
Comparative Cross-Reactivity Data
In a study to develop a monoclonal antibody (mAb 13C8) for the simultaneous detection of carbofuran and its analogs, 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine (DDB) was used as the immunizing hapten.[2] The resulting antibody demonstrated broad specificity for compounds sharing the core benzofuran structure. The cross-reactivity was determined using an indirect competitive ELISA (ic-ELISA).
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Carbofuran | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate | 0.18 | 100 |
| Benfuracarb | ethyl N-[2,3-dihydro-2,2-dimethyl-7-benzofuranyl-oxycarbonyl(methyl)aminothio]-N-isopropyl-beta-alaninate | 0.23 | 78.3 |
| Carbosulfan | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl [(dibutylamino)thio]methylcarbamate | 0.24 | 75.0 |
| 3-Hydroxy-carbofuran | 2,3-dihydro-2,2-dimethyl-3-hydroxy-7-benzofuranyl methylcarbamate | 0.21 | 85.7 |
| Metolcarb | m-tolyl methylcarbamate | >1000 | <0.1 |
| Carbaryl | 1-naphthyl methylcarbamate | >1000 | <0.1 |
Data sourced from a study utilizing monoclonal antibody 13C8, raised against a DDB hapten.[2]
The data clearly indicates that the antibody has a high affinity for carbofuran and its close structural analogs that contain the 2,2-dimethyl-2,3-dihydro-1-benzofuran group.[2] In contrast, carbamate pesticides like Metolcarb and Carbaryl, which lack the benzofuran ring, show negligible cross-reactivity.[2]
Case Study 2: Cross-Reactivity of Benzofuran Designer Drugs
A different perspective on benzofuran cross-reactivity comes from toxicology, where synthetic cathinones and amphetamine-like compounds featuring a benzofuran ring have emerged as novel psychoactive substances. A study investigated the cross-reactivity of six of these "benzofury" compounds with commercially available immunoassays intended for amphetamine and ecstasy screening.
Comparative Cross-Reactivity Data
The following table summarizes the findings. A "Positive" result indicates that the compound produced a signal equivalent to or greater than the cutoff concentration for the target analyte of the immunoassay.
| Compound | 5-APB | 5-MAPB | 5-APDB | 5-MAPDB | 5-EAPB | 5-AEDB |
| CEDIA AMP/ECST | Positive | Positive | Positive | Positive | Positive | Negative |
| KIMS AMP | Positive | Positive | Positive | Positive | Positive | Negative |
| EMIT II Plus AMP | Positive | Positive | Positive | Positive | Positive | Negative |
| ADx AMP | Positive | Positive | Positive | Positive | Positive | Negative |
| DRI AMP | Positive | Positive | Positive | Positive | Positive | Negative |
| CEDIA ECST | Positive | Positive | Positive | Positive | Positive | Negative |
| EMIT II Plus ECST | Positive | Positive | Positive | Positive | Positive | Negative |
| ADx ECST | Positive | Positive | Positive | Positive | Positive | Negative |
This data demonstrates that the core aminopropyl-benzofuran structure is sufficiently similar to amphetamine and MDMA to cause significant cross-reactivity in a variety of commercial immunoassays. The only compound that did not show cross-reactivity, 5-AEDB, is a primary amine with an ethyl group, suggesting that the length and substitution of the alkylamine chain are critical determinants for antibody recognition in these specific assays.
Experimental Methodologies
The generation of reliable cross-reactivity data is dependent on robust and well-defined experimental protocols. The following sections detail the key methodologies involved in the studies of antibodies against benzofuran-containing haptens.
Hapten Synthesis and Immunogen Preparation
The synthesis of a hapten is the foundational step in generating specific antibodies. The strategy involves modifying the parent benzofuran molecule to introduce a linker arm with a reactive functional group, typically a carboxylic acid or an amine. This linker allows for covalent conjugation to a carrier protein.
General Protocol for Hapten-Protein Conjugation:
-
Hapten Activation: A hapten containing a carboxyl group is activated to form a more reactive intermediate. A common method is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Conjugation: The activated hapten is then mixed with a solution of the carrier protein (e.g., Bovine Serum Albumin (BSA) for the coating antigen or Keyhole Limpet Hemocyanin (KLH) for the immunogen) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The primary amine groups on the protein's lysine residues react with the activated hapten to form stable amide bonds.
-
Dialysis: The resulting hapten-protein conjugate is extensively dialyzed against PBS to remove any unreacted hapten and coupling reagents.
-
Characterization: The conjugate is characterized using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry to determine the hapten-to-protein conjugation ratio.
Indirect Competitive ELISA Protocol
The cross-reactivity of the generated antibodies is typically assessed using a competitive ELISA format.
-
Plate Coating: A 96-well microtiter plate is coated with a hapten-protein conjugate (e.g., DDB-BSA, 0.1 µg/mL in coating buffer). The plate is incubated overnight at 4°C and then washed. Using a different carrier protein for coating than for immunization (heterologous assay) is crucial to avoid the detection of antibodies against the carrier protein itself.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at 37°C. The plate is then washed.
-
Competitive Reaction: A fixed, predetermined concentration of the monoclonal antibody is mixed with varying concentrations of the standard compound (e.g., carbofuran) or the potential cross-reactants. 50 µL of this mixture is immediately added to each well of the coated plate. The plate is incubated for 20-30 minutes at 37°C, allowing the free analyte and the coated hapten to compete for the antibody binding sites.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Goat Anti-Mouse IgG-HRP) is added to each well and incubated for 20-30 minutes at 37°C. This secondary antibody binds to the primary antibody that is captured on the plate.
-
Substrate Addition: After another washing step, a chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody catalyzes a color change.
-
Stopping and Reading: The reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄), and the absorbance is read using a microplate reader at 450 nm. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is calculated for the target analyte and each cross-reactant. The percent cross-reactivity is calculated using the formula: %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100
Visualizations: Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for antibody production and cross-reactivity analysis.
Some benzofuran derivatives have been investigated for their ability to inhibit key cellular signaling pathways involved in cancer, such as the mTOR pathway.[3]
Caption: Simplified diagram of the mTOR signaling pathway and its inhibition.
Conclusion
The specificity of antibodies raised against benzofuran-containing haptens is a multifaceted issue, heavily dependent on the hapten's structure and the specific immunoassay format. As demonstrated with carbofuran-specific antibodies, strategic hapten design can produce antibodies that are either highly specific to a single molecule or broadly reactive to a class of structurally related compounds. Conversely, the analysis of benzofuran-based designer drugs highlights that the core benzofuran structure can lead to significant cross-reactivity in immunoassays designed for other structurally similar but distinct molecules. For researchers and developers, a thorough characterization of antibody cross-reactivity against a panel of relevant analogs, metabolites, and structurally similar compounds is an indispensable step in the validation of any new immunoassay.
References
Safety Operating Guide
Proper Disposal of Ethyl 5-Nitrobenzofuran-2-carboxylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 5-nitrobenzofuran-2-carboxylate (CAS No. 69604-00-8), a chemical compound utilized in pharmaceutical development and organic synthesis. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
While some supplier Safety Data Sheets (SDS) may indicate this compound as "not classifiable," other reputable sources, such as PubChem, have assigned GHS hazard classifications indicating potential health risks.[1][2] To ensure the highest safety standards, it is prudent to handle and dispose of this chemical in accordance with its potential hazards as an irritant.
Hazard Profile and Safety Summary
Below is a summary of the hazard information for this compound.
| Identifier | Value |
| CAS Number | 69604-00-8 |
| Molecular Formula | C₁₁H₉NO₅ |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| GHS Pictogram | Exclamation Mark |
| Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P403+P233, P405, P501 |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator |
Data sourced from PubChem and Sigma-Aldrich.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound, from initial handling to final removal by a licensed waste management service.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
For handling larger quantities or where dust generation is unavoidable, a NIOSH-approved N95 respirator is recommended.
2. Waste Collection and Segregation:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.
-
-
Contaminated Solvents and Solutions:
-
Collect liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.
-
Ensure the container is compatible with the solvent used.
-
Do not overfill liquid waste containers; a headspace of at least 10% is recommended to allow for vapor expansion.
-
3. Labeling and Storage:
-
All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of a mixture, including solvents, with their approximate percentages.
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Final Disposal:
-
Never dispose of this compound down the drain or in regular trash.[3]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
It is recommended that this compound be disposed of via incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can mitigate risks, ensure a safe working environment, and maintain regulatory compliance. Always consult your institution's specific waste management policies and the most current Safety Data Sheets.
References
Personal protective equipment for handling Ethyl 5-nitrobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Ethyl 5-nitrobenzofuran-2-carboxylate (CAS No. 69604-00-8). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin irritation and serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles / Eyeshields | Chemical splash goggles or eyeshields are required to protect against dust particles and splashes that can cause serious eye irritation.[1] A face shield may be necessary if there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable protective gloves must be worn to prevent skin contact and irritation.[1] Always inspect gloves for integrity before use. |
| Respiratory Protection | N95 Respirator or equivalent | A NIOSH-approved N95 respirator or equivalent is recommended to prevent the inhalation of dust or aerosols, which may cause respiratory tract irritation. Use in a well-ventilated area, preferably a chemical fume hood. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin exposure. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect against spills. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety. The following step-by-step procedures must be followed.
I. Preparation and Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the compound's SDS.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] A safety shower and eyewash station should be readily accessible.
-
Don Appropriate PPE: Wear all the required personal protective equipment as outlined in the table above.
-
Handling the Chemical:
-
Post-Handling:
II. Storage:
-
Store the chemical in a cool, dark, and dry place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as oxidizing agents.[1]
III. Disposal Plan:
-
Waste Collection: All materials contaminated with this compound, including empty containers, used gloves, and weighing papers, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Disposal:
-
Dispose of the chemical waste in accordance with all federal, state, and local regulations.[1]
-
One possible method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
